Synthesis and Analytical Profiling of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin Derivatives
Executive Context: The Macrolactone Vulnerability in Everolimus Everolimus (40-O-(2-hydroxyethyl)-rapamycin) is a potent mammalian target of rapamycin (mTOR) inhibitor utilized extensively in oncology and transplant immu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Context: The Macrolactone Vulnerability in Everolimus
Everolimus (40-O-(2-hydroxyethyl)-rapamycin) is a potent mammalian target of rapamycin (mTOR) inhibitor utilized extensively in oncology and transplant immunosuppression. Despite its clinical efficacy, the structural integrity of its 31-membered macrolactone ring is inherently unstable under specific environmental conditions. The primary degradation pathway yields (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin , commonly referred to in pharmacopeial standards as or Seco-Everolimus[1].
Understanding the synthesis, isolation, and structural consequences of this ring-opened impurity is critical for drug development professionals managing Chemistry, Manufacturing, and Controls (CMC) workflows. This guide deconstructs the mechanistic pathways of seco-derivatization and provides a self-validating experimental protocol for generating this critical reference standard.
Mechanistic Pathways of Seco-Derivatization
The macrolactone of Everolimus is highly strained due to its extended conjugated triene system, bulky pipecolic acid moiety, and trans-double bonds. When exposed to aqueous base or specific metabolic enzymes, the ester bond linking the pipecolic acid carboxylate to the macrocyclic hydroxyl group undergoes rapid nucleophilic attack.
Causality of Ring Opening and Isomerization
Strain Relief: The tetrahedral intermediate formed during hydroxide attack rapidly collapses, cleaving the lactone to relieve the immense steric strain of the macrocycle.
Geometric Isomerization: Upon ring opening, the conformational restrictions of the macrocycle are lost. The double bond at the 19-position (adjacent to the conjugated system) becomes susceptible to thermodynamic equilibration, resulting in a mixture of (19E) and (19Z) geometric isomers.
Mechanistic pathway of base-catalyzed macrolactone ring opening in Everolimus.
Structural Impact and Analytical Characterization
The conversion from a closed macrolactone to an open-chain seco-acid profoundly alters the molecule's pharmacological and analytical profile. As documented by , seco-rapamycin derivatives fail to bind the FKBP12 immunophilin, completely abolishing their ability to inhibit mTORC1[2][3].
For analytical profiling, distinguishing the intact API from the seco-derivatives requires precise chromatographic methods, as the mass difference is merely the addition of one water molecule (+18 Da).
Quantitative Comparison of Everolimus and Seco-Derivatives
Compound
Molecular Formula
Molecular Weight (Da)
HPLC RRT*
mTORC1 Inhibition (IC₅₀)
Everolimus (API)
C₅₃H₈₃NO₁₄
958.2
1.00
~2.0 nM
(19E)-seco-Everolimus
C₅₃H₈₅NO₁₅
976.2
0.82
>10,000 nM (Inactive)
(19Z)-seco-Everolimus
C₅₃H₈₅NO₁₅
976.2
0.86
>10,000 nM (Inactive)
*Relative Retention Time (RRT) based on standard C18 Reverse-Phase LC methods.
Directed Synthesis & Isolation Protocol
To synthesize (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin as a high-purity reference standard for impurity tracking, a controlled, base-catalyzed hydrolysis must be executed. This protocol is designed as a self-validating system , utilizing specific in-process controls (IPCs) to prevent over-degradation.
Experimental Workflow
Step-by-step experimental workflow for the synthesis and isolation of Seco-Everolimus.
Step-by-Step Methodology
Step 1: Controlled Hydrolysis
Procedure: Dissolve 100 mg of Everolimus API in 5 mL of Tetrahydrofuran (THF). Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.0 mL of 0.1 M NaOH (aqueous).
Causality: THF is utilized to fully solubilize the highly lipophilic macrolide. The reaction is strictly maintained at 0°C because room-temperature exposure to base triggers secondary retro-aldol cleavages, destroying the carbon backbone. Mild NaOH selectively targets the highly strained lactone without degrading the pipecolic acid moiety.
Step 2: Reaction Quenching (Self-Validating IPC)
Procedure: Monitor the reaction via LC-MS every 15 minutes. The system validates completion when the API sodium adduct peak (
m/z
980.2
[M+Na]+
) fully shifts to the seco-mass (
m/z
998.2
[M+Na]+
). Immediately quench the reaction by adding 0.1 M Citric Acid until the solution reaches pH 5.5.
Causality: Citric acid is explicitly chosen over strong mineral acids (like HCl). Strong acids create localized highly acidic microenvironments during addition, which can trigger unwanted dehydration of the hemiketal or degradation of the sensitive conjugated triene system.
Step 3: Liquid-Liquid Extraction
Procedure: Dilute the quenched mixture with 10 mL of Water and extract three times with 15 mL of Ethyl Acetate (EtOAc). Combine the organic layers, wash with saturated brine, and dry over anhydrous
Na2SO4
. Concentrate under reduced pressure to yield the crude seco-acid mixture.
Step 4: Preparative HPLC Resolution
Procedure: Purify the crude mixture using a Preparative C18 column. Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Run a shallow gradient from 40% to 60% B over 35 minutes.
Causality: The (19E) and (19Z) geometric isomers possess nearly identical polarities but differ slightly in their hydrodynamic radii. A steep gradient will cause co-elution; only a shallow, extended gradient provides the theoretical plates necessary to resolve the E/Z mixture into pure analytical standards. The resulting fractions can be lyophilized to yield the reference standard[4][5].
Pharmacokinetic Profiling of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin: Analytical Challenges and Metabolic Insights
Executive Summary The pharmacokinetic (PK) profiling of macrolide immunosuppressants and mTOR inhibitors requires rigorous analytical precision. Everolimus (RAD001), a derivative of rapamycin, undergoes complex biotransf...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pharmacokinetic (PK) profiling of macrolide immunosuppressants and mTOR inhibitors requires rigorous analytical precision. Everolimus (RAD001), a derivative of rapamycin, undergoes complex biotransformation in vivo. Among its circulating species is (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin (commonly referred to as seco-everolimus or Seco Everolimus B), a hydrolytic ring-opened product.
As a Senior Application Scientist, I have structured this whitepaper to address the critical mechanistic, pharmacological, and analytical facets of profiling this specific metabolite. The primary challenge in quantifying seco-everolimus lies in the "artifact vs. metabolite" conundrum: distinguishing true in vivo metabolic formation from ex vivo degradation during sample processing. This guide establishes a self-validating analytical framework to ensure high-fidelity PK data.
Mechanistic Background: The Significance of the Seco-Derivative
Everolimus exerts its pharmacological effect by binding to the intracellular immunophilin FKBP12; this binary complex subsequently binds to and inhibits the mechanistic target of rapamycin complex 1 (mTORC1) [1]. The structural integrity of the 31-membered macrocyclic lactone ring is an absolute prerequisite for this protein-protein interaction.
The Causality of Pharmacological Inactivation
In human blood, everolimus is primarily metabolized by CYP3A4 and effluxed by P-glycoprotein (PgP). Alongside monohydroxylated metabolites, hydrolytic ring-opened products are detected [2]. The formation of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] rapamycin occurs via the cleavage of the ester bond within the lactone ring.
Why does this matter?
Once the lactone ring opens, the molecule undergoes a catastrophic loss of its constrained macrocyclic conformation. The functional domains required to interface with FKBP12 and mTOR are spatially decoupled. Consequently, seco-everolimus exhibits approximately 100-fold less pharmacological activity than the parent drug, rendering it effectively inactive [1, 2]. Profiling its pharmacokinetics is therefore not about tracking efficacy, but rather understanding drug clearance, metabolic stability, and ensuring the parent drug's quantification is not artificially deflated by ex vivo degradation.
Pharmacokinetic & Physicochemical Data
To contextualize the PK profile, it is necessary to compare the physicochemical properties of the parent drug against its seco-metabolite. The addition of a water molecule during hydrolysis increases the molecular weight and alters the polarity, which directly impacts its chromatographic behavior and volume of distribution.
Table 1: Comparative Pharmacokinetic and Structural Parameters
Parameter
Everolimus (Parent Drug)
(19E/Z)-seco-Everolimus
Molecular Formula
C₅₃H₈₃NO₁₄
C₅₃H₈₅NO₁₅
Molecular Weight
958.2 g/mol
976.2 g/mol
Formation Pathway
Administered Active Pharmaceutical
In vivo hydrolysis & Ex vivo artifact
FKBP12 Binding Affinity
High (Sub-nanomolar)
Negligible
mTORC1 Inhibition
High
~100-fold reduction in activity
Primary Elimination
Feces (>80%)
Feces
LogP (Estimated)
Highly Lipophilic
Reduced Lipophilicity (Free Acid/Alcohol)
The "Artifact vs. Metabolite" Conundrum
A pervasive error in the pharmacokinetic profiling of rapamycin analogs is the misidentification of ex vivo degradation products as systemic metabolites. Recent metabolomic reassessments have demonstrated that the ring-open seco degradation products of sirolimus and everolimus described in older literature are frequently artifacts generated during sample processing [3].
The Causality of Artifact Formation:
The macrolide lactone bond is highly susceptible to acid-catalyzed hydrolysis. Standard bioanalytical workflows often employ protein precipitation using acidic modifiers (e.g., 0.1% Formic Acid, Trichloroacetic Acid). When everolimus is subjected to these conditions, the lactone ring rapidly opens, artificially inflating the measured concentration of seco-everolimus while falsely lowering the apparent concentration of the parent drug.
To achieve a self-validating system, the analytical protocol must strictly maintain neutral to slightly alkaline conditions to arrest this ex vivo degradation.
Metabolic and artifactual pathways leading to the formation of (19E/Z)-seco-everolimus.
Step-by-Step Analytical Methodology (LC-MS/MS)
To accurately profile the pharmacokinetics of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin without triggering artifactual formation, the following artifact-free Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol must be utilized.
Protocol: Artifact-Free Quantification in Human Plasma
Phase 1: Sample Collection and Stabilization
Draw Blood: Collect whole blood samples into K₂EDTA tubes.
Temperature Control: Immediately place tubes on wet ice. Centrifuge at 4°C (3000 × g for 10 minutes) to separate plasma. Rationale: Thermal stress accelerates lactone hydrolysis.
Storage: Aliquot plasma into cryovials and flash-freeze at -80°C.
Phase 2: Neutral Liquid-Liquid Extraction (LLE)
Crucial Step: Do NOT use acid-based protein precipitation.
Thawing: Thaw plasma aliquots (100 µL) on ice.
Internal Standard: Spike with 10 µL of stable isotope-labeled internal standard (e.g., Everolimus-¹³C₂D₄).
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or 1-chlorobutane. Vortex aggressively for 5 minutes. Rationale: These solvents provide excellent recovery of macrolides while maintaining a neutral pH environment, preventing ring-opening.
Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.
Evaporation: Transfer the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen (N₂) at room temperature (do not exceed 25°C).
Phase 3: Reconstitution and LC-MS/MS Analysis
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 Methanol:Water (v/v). Vortex and transfer to an autosampler vial.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). (Avoid Formic Acid).
Mobile Phase B: Methanol.
Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM).
Monitor the sodium adduct[M+Na]⁺ or ammonium adduct [M+NH₄]⁺.
For Seco-Everolimus (MW 976.2), monitor the transition corresponding to its specific fragmentation pattern (e.g., m/z 999.5 → m/z fragments specific to the open chain).
Artifact-free LC-MS/MS workflow for the pharmacokinetic profiling of seco-everolimus.
Data Interpretation and Clinical Relevance
When analyzing the PK data generated from this protocol, a distinct separation between parent drug C_max and seco-everolimus C_max should be observed. If the concentration of the seco-derivative mirrors or exceeds the parent drug at early time points (T_max 1-2 hours), it is a strong indicator of an analytical artifact rather than true physiological clearance [3, 4].
By ensuring the structural integrity of the analyte throughout the extraction and ionization phases, researchers can accurately map the true metabolic clearance of everolimus and confidently assess the negligible pharmacodynamic contribution of its ring-opened counterparts [4].
References
Therapeutic Goods Administration (TGA). "AusPAR Attachment 1: Product Information for Everolimus." tga.gov.au.1
European Medicines Agency (EMA). "Afinitor, INN-everolimus - Summary of Product Characteristics." europa.eu. 2
MDPI. "Human Metabolism of Sirolimus Revisited." mdpi.com. 3
American Chemical Society (ACS). "Chemical Proteomics Reveals that the Anticancer Drug Everolimus Affects the Ubiquitin–Proteasome System." acs.org. 4
Whitepaper: Pharmacological and Analytical Profiling of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
Executive Summary In the landscape of targeted therapeutics, the structural integrity of macrolide compounds is inextricably linked to their pharmacodynamics. (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin —pharmacopeiall...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted therapeutics, the structural integrity of macrolide compounds is inextricably linked to their pharmacodynamics. (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin —pharmacopeially designated as or seco-Everolimus—represents a critical structural inflection point[1]. While its parent compound, Everolimus (RAD001), is a potent inhibitor of the mechanistic target of rapamycin (mTOR), the seco (ring-opened) derivative fundamentally lacks canonical mTOR inhibition properties[2][3].
This whitepaper provides an in-depth technical analysis of why macrocyclic ring opening at the C19 position abrogates mTOR target engagement, explores the compound's retained off-target affinity for the 20S proteasome, and outlines self-validating protocols for profiling this critical degradation impurity in drug development workflows.
Structural Causality: The Ternary Complex Paradigm
To understand the lack of mTOR inhibition in (19E/Z)-seco-Everolimus, one must analyze the unique "molecular glue" mechanism of rapalogs. Everolimus does not inhibit mTOR via standard ATP-competitive active-site binding. Instead, it requires the formation of a rigid, tripartite structure: the FKBP12-Rapalog-mTOR (FRB domain) ternary complex [4].
The intact macrocycle of Everolimus acts as a highly constrained structural bridge. When the ester bond is hydrated and subsequently dehydrated to form the 19-ene open-ring structure of seco-Everolimus, the molecule gains significant degrees of rotational freedom[5][6].
The Causality of Evasion:
This increase in entropy penalizes the formation of the ternary complex. Without the rigid macrolide ring to lock the binding interfaces into the correct spatial orientation, seco-Everolimus fails to bridge FKBP12 and the FRB domain of mTOR. Consequently, downstream signaling (e.g., phosphorylation of p70S6K and 4E-BP1) remains uninhibited, rendering the compound biologically inert with respect to the mTORC1 pathway[2][3].
Fig 1: Pharmacological divergence of Seco-Everolimus due to macrocycle opening.
The Proteasome Paradox: Retained Off-Target Activity
While the loss of the macrocycle destroys mTOR affinity, (19E/Z)-seco-Everolimus is not entirely pharmacologically silent. Groundbreaking structural studies have demonstrated that rapamycins possess a secondary, mTOR-independent mechanism: [2].
The binding site for this interaction is located on the
α
-face of the 20S catalytic core, which regulates the conformational dynamics of the proteasomal gate[2]. Because this interaction relies on specific domain mimics rather than the entire rigid macrocycle, seco-rapamycins retain the ability to bind the proteasome and inhibit its peptidase activity at low micromolar concentrations [2][6]. This paradox makes seco-Everolimus a critical molecule of interest; it is an mTOR-inactive metabolite that still exerts intracellular proteolytic stress.
Self-Validating Experimental Workflows
As an Application Scientist, proving the inactivity of a degradant requires rigorous, self-validating assay designs to ensure that a "negative" result (lack of mTOR inhibition) is due to a true loss of target engagement, rather than compound degradation, poor solubility, or generalized cytotoxicity.
Protocol 1: Orthogonal Validation of mTORC1 Inactivity
Purpose: To confirm that seco-Everolimus fails to inhibit mTORC1 signaling without causing off-target cell death.
Cell Culture & Dosing: Culture Caco-2 cells (selected for their physiological relevance to rapalog metabolism and high P-glycoprotein efflux[3][6]) in DMEM + 10% FBS. Treat parallel wells with 10 nM Everolimus (Positive Control), 10 µM (19E/Z)-seco-Everolimus (Test), and 0.1% DMSO (Vehicle).
Viability Counter-Screen (Self-Validation Step): Run an MTS cell proliferation assay on a subset of treated cells at 24 hours.
Causality: If the test compound shows no mTOR inhibition but causes 100% cell death, the signaling data is uninterpretable. The MTS assay ensures the cells are viable, validating that any observed signaling changes are kinase-specific.
Phospho-Protein Profiling: Lyse the remaining cells in RIPA buffer supplemented with phosphatase inhibitors. Perform SDS-PAGE and Western blotting.
Target Readout: Probe for p-p70S6K (Thr389) and total p70S6K.
Causality: Thr389 is the direct phosphorylation target of mTORC1. Normalizing the phospho-signal against the total p70S6K protein controls for loading variances and confirms the structural integrity of the cellular machinery.
Purpose: To validate the retained off-target activity of the seco-impurity.
Reagent Assembly: In a 96-well black microplate, combine 0.5 nM purified human 20S proteasome with assay buffer (50 mM Tris-HCl, pH 7.5).
Compound Incubation: Add (19E/Z)-seco-Everolimus in a dose-response titration (0.1 µM to 50 µM). Include Epoxomicin as a positive control for proteasome inhibition.
Kinetic Reading (Self-Validation Step): Add the fluorogenic substrate Suc-LLVY-AMC (chymotrypsin-like activity probe). Immediately read fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes.
Causality: Taking a kinetic reading over time, rather than a single endpoint measurement, allows for the calculation of the inhibition constant (
Ki
) and confirms that the seco-impurity acts as a reversible, allosteric modulator rather than a covalent poison.
Quantitative Data Presentation
The following table synthesizes the pharmacological divergence between the active pharmaceutical ingredient (Everolimus) and its ring-opened degradant.
Pharmacological Parameter
Everolimus (Intact Macrolide)
(19E/Z)-seco-Everolimus (Open-Ring)
mTORC1 Inhibition (IC50)
~2 nM
>10,000 nM (Clinically Inactive)
FKBP12 Binding Affinity
High (Sub-nanomolar)
Weak / Negligible
20S Proteasome Inhibition
Low Micromolar
Low Micromolar
Thymocyte Proliferation Potency
100% (Baseline)
< 4%
Pharmacopeial Status
Active Pharmaceutical Drug
EP Impurity B / Degradant Standard
Pharmaceutical Implications for Drug Development
For drug development professionals, the properties of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin dictate strict analytical control strategies. Because rapalogs are highly susceptible to base-catalyzed degradation and ester hydration[5][6], the spontaneous formation of seco-Everolimus during formulation or storage directly reduces the therapeutic titer of the drug product.
Furthermore, because seco-Everolimus retains proteasome-inhibitory properties[2], it cannot be classified as a completely benign impurity. Regulatory submissions (NDA/ANDA) must utilize validated LC-MS/MS or HPLC methods to baseline and monitor Everolimus EP Impurity B[7] to ensure it remains below ICH qualification thresholds, safeguarding both the efficacy and safety profiles of the final therapeutic.
References
Rapamycin allosterically inhibits the proteasome
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
Everolimus EP Impurity B - Compound Summary
Source: PubChem (CID 139025362)
URL:[Link]
Degradation of rapamycin and its ring-opened isomer: Role of base catalysis
Source: ResearchGate / ARKAT-USA
URL:[Link]
Everolimus EP Impurity B Reference Standard
Source: Veeprho Pharmaceuticals
URL:[Link]
An In-depth Technical Guide to the Toxicity and Safety Profile of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
Foreword This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the anticipated toxicity and safety profile of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamy...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the anticipated toxicity and safety profile of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin. As this molecule is a seco- (ring-opened) derivative and likely a metabolite of the well-characterized mTOR inhibitor Everolimus (40-O-(2-hydroxyethyl)-rapamycin), this guide synthesizes the extensive knowledge of Rapamycin and its analogs to construct a predictive safety profile and a robust framework for its non-clinical evaluation.[1][2] The principles outlined herein are grounded in established regulatory guidelines and the known pharmacology of the mTOR inhibitor class.
Introduction to (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin and the mTOR Inhibitor Class
Rapamycin, a macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, was initially developed as an antifungal agent but was later found to possess potent immunosuppressive and antiproliferative properties.[3][4][5] This led to its clinical use in preventing organ transplant rejection and in oncology.[6][7][8] The primary molecular target of Rapamycin and its analogs (rapalogs) is the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[3][9][10]
Everolimus (40-O-(2-hydroxyethyl)-rapamycin) is a key derivative of Rapamycin developed to improve its pharmacokinetic profile.[5] The subject of this guide, (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, is understood to be a ring-opened metabolite of Everolimus.[1][11] The opening of the macrocyclic ring to form a "seco" structure can significantly alter a molecule's biological activity and metabolic fate. Therefore, a thorough toxicological assessment is imperative.
This guide will first detail the mechanism of action of mTOR inhibitors, as this is fundamental to understanding their on-target toxicities. It will then present a predictive toxicological profile for the seco-derivative, followed by a detailed, field-proven framework for a comprehensive non-clinical safety assessment program, in line with international regulatory expectations.[12]
The mTOR Signaling Pathway and Mechanism of Action
To understand the potential toxicities of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, one must first understand its presumed mechanism of action. As a derivative of an mTOR inhibitor, it is expected to function in a similar manner.
mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[10][13]
mTORC1: This complex integrates signals from growth factors, nutrients, energy status, and stress to control protein synthesis, lipid synthesis, and autophagy. Rapamycin and its analogs, after binding to the intracellular protein FKBP12, allosterically inhibit mTORC1.[13][14] This inhibition disrupts the phosphorylation of key downstream effectors like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the arrest of the cell cycle and a reduction in cell proliferation.[10][14]
mTORC2: This complex is generally considered less sensitive to acute Rapamycin treatment but can be inhibited by chronic exposure.[15] It regulates cell survival and metabolism, in part by phosphorylating Akt.
The antiproliferative and immunosuppressive effects of rapalogs are primarily mediated through mTORC1 inhibition.[3][16]
Caption: Simplified mTOR signaling and the inhibitory action of Rapamycin.
Anticipated Toxicological Profile
The safety profile of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is expected to mirror that of other mTOR inhibitors, with the caveat that its specific potency, pharmacokinetics, and metabolism will modulate its effects. The toxicities are largely mechanism-based and predictable.
On-Target (Mechanism-Based) Toxicities
These adverse effects stem directly from the inhibition of the mTOR pathway.[17]
Metabolic Dysregulation: Inhibition of mTORC1 and mTORC2 can interfere with glucose homeostasis and lipid metabolism.[10]
Hyperglycemia and Insulin Resistance: Chronic mTORC2 inhibition can impair Akt signaling, leading to insulin resistance.[15]
Hyperlipidemia: Increased cholesterol and triglycerides are common findings.
Immunosuppression: By blocking T-cell and B-cell proliferation, mTOR inhibitors suppress the immune system.[3][8] This is the basis for their therapeutic use in transplantation but also a primary toxicity, leading to an increased risk of infections.[8]
Myelosuppression: Effects on hematopoietic stem and progenitor cells can lead to anemia, thrombocytopenia, and leukopenia.
Dermatologic Effects: Rash, stomatitis (mouth ulcers), and acneiform lesions are very common, likely due to the role of mTOR in epithelial cell proliferation and homeostasis.[9][15]
Impaired Wound Healing: Inhibition of cell proliferation can delay the healing of surgical or traumatic wounds.
Specific Organ System Toxicities
Renal Toxicity: While not typically causing direct acute tubular necrosis, mTOR inhibitors can be associated with proteinuria and, in some cases, an increase in serum creatinine.[9] The mechanism is not fully elucidated but may involve altered intraglomerular hemodynamics.[9]
Pulmonary Toxicity: Non-infectious pneumonitis is a serious but less common adverse effect, characterized by interstitial inflammation.
Reproductive and Developmental Toxicity: Rapamycin is suspected of damaging fertility and the unborn child.[18] It has been shown to cross the placental barrier and cause testicular damage in animal models.[8][11]
Table 1: Summary of Anticipated Toxicities for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
Toxicity Class
Specific Manifestation
Presumed Mechanism
Metabolic
Hyperglycemia, Hyperlipidemia
Inhibition of mTORC1/2 signaling in metabolic pathways.[10]
Immunological
Increased susceptibility to infections
Inhibition of lymphocyte proliferation and function.[3][8]
Hematological
Anemia, Leukopenia, Thrombocytopenia
Suppression of hematopoietic progenitor cells.
Dermatological
Stomatitis, Rash
Disruption of epithelial cell growth and repair.[9]
Renal
Proteinuria, Increased Creatinine
Altered glomerular hemodynamics and potential tubular effects.[9]
Pulmonary
Non-infectious Pneumonitis
Inflammatory response in lung tissue.
Reproductive
Impaired fertility, Embryo-fetal toxicity
Effects on gonadal function and development.[8][18]
A Framework for a Non-Clinical Safety and Toxicity Assessment Program
A robust non-clinical safety program is essential to define the toxicological properties of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin and to support its potential clinical development.[19][20] This program must be designed in accordance with international guidelines, such as the ICH M3(R2) guidance.[12]
Caption: A generalized workflow for preclinical safety assessment.
In Vitro Toxicology
These studies provide initial data on the compound's potential for cellular and genetic toxicity.
Cytotoxicity Assays:
Objective: To determine the concentration at which the compound is toxic to cells and to calculate an IC50 (half-maximal inhibitory concentration).
Methodology (MTT/XTT Assay):
Cell Seeding: Plate relevant cell lines (e.g., cancer cell lines, primary lymphocytes) in 96-well plates and allow them to adhere overnight.[14]
Compound Treatment: Expose cells to a serial dilution of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin for a defined period (e.g., 72 hours).[14][21]
Viability Reagent: Add a tetrazolium salt reagent (like MTT or XTT). Viable cells with active mitochondrial dehydrogenases will convert the salt into a colored formazan product.[22]
Measurement: Quantify the formazan product by measuring absorbance with a microplate reader.
Analysis: Plot cell viability against drug concentration to determine the IC50 value.[14]
Genotoxicity Assays: A standard battery of tests is required to assess mutagenic and clastogenic potential.
A bacterial reverse mutation test (Ames test).
An in vitro test for chromosomal damage (e.g., metaphase analysis or micronucleus test in mammalian cells).
An in vivo genotoxicity test (e.g., rodent bone marrow micronucleus test).
hERG Assay: To assess the potential for QT interval prolongation and risk of Torsades de Pointes, an in vitro assay on the hERG potassium channel is a standard safety screen.
In Vivo Toxicology
Studies in two species (one rodent, one non-rodent) are typically required.
Dose Range-Finding and Acute Toxicity Studies:
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after single-dose administration.
Methodology: Administer escalating single doses of the compound to a small number of animals. Monitor for clinical signs of toxicity, body weight changes, and mortality for up to 14 days. Conduct a full necropsy and histopathological examination.
Repeat-Dose Toxicity Studies:
Objective: To characterize the toxicity profile following repeated administration over a defined period (e.g., 14, 28, or 90 days).[23] The duration depends on the intended duration of clinical use.[24]
Methodology:
Dosing: Administer the compound daily (or as per the intended clinical schedule) at multiple dose levels (low, mid, high) plus a vehicle control group.
Monitoring: Conduct daily clinical observations. Monitor body weight, food/water consumption, ophthalmology, and electrocardiography (ECG).
Clinical Pathology: Collect blood for hematology and clinical chemistry analysis at specified time points.
Toxicokinetics: Include satellite animal groups for blood sampling to determine drug exposure (AUC, Cmax).
Pathology: At termination, conduct a full necropsy, record organ weights, and perform comprehensive histopathological examination of all tissues.
Safety Pharmacology:
Objective: To investigate potential adverse effects on vital organ functions (cardiovascular, respiratory, and central nervous system).[19]
Core Battery:
Cardiovascular: Assess effects on blood pressure, heart rate, and ECG in a conscious, instrumented non-rodent species.
Respiratory: Evaluate effects on respiratory rate and tidal volume.
Central Nervous System: Use a functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological changes.
Immunotoxicity Assessment
Given the known immunosuppressive activity of the drug class, a specific immunotoxicity evaluation is critical.[25][26][27]
Objective: To confirm and characterize the immunosuppressive effects and determine a no-observed-adverse-effect-level (NOAEL) for immune function.
Methodology:
Standard Toxicology Endpoints: Evaluate changes in immune organ weights (spleen, thymus), cellularity, and histology from repeat-dose toxicity studies.[26]
Functional Assays: If concerns arise from standard studies, conduct specific immune function tests. The T-cell-dependent antibody response (TDAR) assay is considered the gold standard.[26] In this assay, animals are immunized with an antigen (e.g., keyhole limpet hemocyanin or sheep red blood cells), and the antibody response is measured in compound-treated versus control animals.
Clinical Safety Context
The clinical safety profile of approved rapalogs like Sirolimus and Everolimus provides valuable context. In human trials and clinical practice, the most frequently reported adverse events are consistent with the on-target toxicities described above.[7][15][16] These include stomatitis, rash, fatigue, diarrhea, hyperlipidemia, and myelosuppression.[9][15] The severity of these side effects is generally dose-dependent.[15]
Conclusion
The toxicity and safety profile of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is predicted to be qualitatively similar to that of its parent compound, Everolimus, and the broader class of mTOR inhibitors. The primary toxicities are expected to be mechanism-based, arising from the inhibition of the mTOR signaling pathway, and will likely include metabolic disturbances, myelosuppression, dermatological effects, and immunosuppression. The opening of the macrocyclic ring may alter the compound's potency, stability, and pharmacokinetic properties, which could quantitatively modulate this safety profile.
A comprehensive and systematic non-clinical safety evaluation, guided by international regulatory standards, is essential to fully characterize the specific risks associated with this molecule. The framework presented in this guide, encompassing in vitro and in vivo toxicology, safety pharmacology, and dedicated immunotoxicity assessments, provides a robust pathway for generating the necessary data to support any future clinical development.
References
ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available from: [Link]
Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. PMC. Available from: [Link]
ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. European Medicines Agency (EMA). Available from: [Link]
Renal toxicity with mammalian target of rapamycin inhibitors: A meta-analysis of randomized clinical trials. PMC. Available from: [Link]
FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. ECA Academy. Available from: [Link]
Inhibition of the mTOR pathway: A new mechanism of β cell toxicity induced by tacrolimus. American Journal of Transplantation. Available from: [Link]
mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand?. PMC. Available from: [Link]
In vivo assessment of immunotoxicity. PMC. Available from: [Link]
mTOR inhibitors. Wikipedia. Available from: [Link]
Immunotoxicology/Immunology. Altasciences. Available from: [Link]
The mTOR inhibitor, rapamycin, sensitises solid tumour cell lines to isoprenoid induced toxicity. University of Malta. Available from: [Link]
Determination of rapamycin cytotoxicity in IC 50 (10 -6 µM) on activated T cells (after 5 days) by FITC-Annexin V/PI staining and flow cytometric analysis. ResearchGate. Available from: [Link]
Comparative Study of Rapamycin and Temsirolimus Demonstrates Superimposable Anti‐Tumour Potency on Prostate Cancer Cells. University of Catania. Available from: [Link]
Design, Synthesis, and Biological Evaluation of Rapamycin Derivatives as the First Mammalian Target of Rapamycin and GLS1 Dual Inhibitors. ACS Publications. Available from: [Link]
Blocking the mTOR pathway: a drug discovery perspective. Portland Press. Available from: [Link]
Detailed Review Paper on In Vitro Test Addressing Immunotoxicity With a Focus on Immunosuppression. OECD. Available from: [Link]
Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches. PMC. Available from: [Link]
Rapamycin Side Effects: Complete Safety Guide. BodySpec. Available from: [Link]
(19E/Z)-seco-[4-O-[2-Hydroxy(ethyl)-d4]] Rapamycin Sodium Salt. Pharmaffiliates. Available from: [Link]
S8 IMMUNOTOXICITY STUDIES FOR HUMAN PHARMACEUTICALS. Regulations.gov. Available from: [Link]
Rapamycin analogs with reduced systemic exposure. PubMed. Available from: [Link]
Safety Data Sheet: Rapamycin. Carl ROTH. Available from: [Link]
Safety considerations of mammalian target of rapamycin inhibitors in tuberous sclerosis complex and renal transplantation. PubMed. Available from: [Link]
Rapamycin Trial Protocol. Lifespan Research Institute. Available from: [Link]
Rapamycin (Sirolimus) Chemical Safety and Procedure Reference. NCI at Frederick. Available from: [Link]
14C rapamycin Pharmacology Review. U.S. Food and Drug Administration (FDA). Available from: [Link]
Preclinical evaluation of a new potent immunosuppressive agent, rapamycin. PubMed. Available from: [Link]
Preclinical Pharmacology and Toxicology: an Important Aspect in Drug Discovery. Semantic Scholar. Available from: [Link]
Safety Profile of Rapamycin Perfluorocarbon Nanoparticles for Preventing Cisplatin-Induced Kidney Injury. PMC. Available from: [Link]
Selective Substitution of 31/42–OH in Rapamycin Guided by an in Situ IR Technique. MDPI. Available from: [Link]
Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients. PubMed. Available from: [Link]
Production of novel rapamycin analogs by precursor-directed biosynthesis. PubMed. Available from: [Link]
Discovery of small molecule mechanistic target of rapamycin inhibitors as anti-aging and anti-cancer therapeutics. PMC. Available from: [Link]
The efficacy and toxicity of rapamycin in murine islet transplantation. In vitro and in vivo studies. PubMed. Available from: [Link]
40-O-(2-hydroxyethyl)-rapamycin Drug Information. DrugBank. Available from: [Link]
Application Note: Analytical Method Development and Validation for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin via RP-HPLC
Introduction & Scientific Rationale (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin (often commercially designated as seco-Everolimus sodium salt) is a critical ring-opened degradation product of the macrolide immunosuppre...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin (often commercially designated as seco-Everolimus sodium salt) is a critical ring-opened degradation product of the macrolide immunosuppressant and mTOR inhibitor, Everolimus[1],[2]. Formed primarily through hydrolytic cleavage of the macrolactone ring under basic or oxidative stress, this intermediate subsequently undergoes isomerization at the C19 double bond to yield a mixture of E and Z isomers[3].
Monitoring this specific impurity is a regulatory necessity in pharmaceutical development to ensure the stability and efficacy of Everolimus formulations. However, analyzing macrolides and their seco-derivatives presents unique chromatographic challenges. As a Senior Application Scientist, I have designed this protocol not merely as a set of instructions, but as a mechanistic framework. Understanding the causality behind the column chemistry, thermodynamics, and mobile phase selection is essential for achieving a robust, self-validating analytical method.
The Rotameric Challenge
In solution, rapamycin derivatives exist as a mixture of conformational isomers (rotamers) due to hindered rotation around the pipecolic acid amide bond. At ambient temperatures (20–25°C), this slow interconversion leads to severe peak broadening or split peaks[4]. Elevating the column temperature to 50°C is non-negotiable ; it accelerates the interconversion rate, forcing the rotamers to coalesce into a single, sharp chromatographic peak, thereby restoring theoretical plate counts and sensitivity.
Polarity and Elution Dynamics
The hydrolytic ring-opening converts the lipophilic macrolactone into a highly polar seco-acid/hydroxy compound. Consequently, (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin exhibits significantly lower retention on a reversed-phase C18 column compared to the intact parent drug. A carefully tuned gradient is required to retain the polar seco-isomers early in the run while ensuring the late elution of the highly lipophilic intact macrolide[5].
Mechanistic Workflows & Degradation Pathways
Fig 1: Hydrolytic degradation pathway of Everolimus yielding (19E/Z)-seco isomers.
Fig 2: Method development workflow emphasizing critical parameters for macrolide analysis.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system . By strictly adhering to the system suitability criteria prior to sample injection, the analyst guarantees the thermodynamic and chemical integrity of the run.
Note: Macrolides are highly susceptible to photo-degradation and oxidation[4].
Solvent Preparation: Prepare a diluent of Acetonitrile containing 0.05% BHT.
Standard Preparation: Accurately weigh 5.0 mg of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin standard into a 10 mL amber volumetric flask. Dissolve and make up to volume with the diluent (Yields 0.5 mg/mL).
System Suitability Mixture: Spike 0.5 mg/mL of Everolimus standard with 0.05 mg/mL of the seco-isomer standard.
Storage: Keep all vials in a temperature-controlled autosampler at 4°C, protected from light.
System Suitability & Self-Validation Criteria
Before analyzing unknown samples, the method must validate its own resolving power and thermodynamic control. Inject the System Suitability Mixture and verify the following parameters. If these criteria are not met, the run must be aborted and the column temperature/mobile phase pH re-evaluated.
Table 3: System Suitability Acceptance Criteria
Parameter
Target Acceptance Criteria
Diagnostic Meaning
Resolution (
Rs
)
> 2.0 between Seco-isomers and Everolimus
Confirms the gradient starts with sufficient aqueous composition to separate the polar degradant from the parent[4].
Peak Symmetry (
As
)
0.8 – 1.5 for all peaks
Confirms that the 50°C column temperature is effectively coalescing the rotamers. A split peak indicates a cold spot in the column oven.
RSD of Area (%)
≤ 2.0% (n=5 injections)
Validates autosampler precision and analyte stability in the diluent.
Signal-to-Noise (S/N)
> 10 for LOQ
Ensures the 275 nm UV detection is sufficiently sensitive for trace impurity profiling[5].
References
2BScientific. (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin Sodium Salt Product Specifications. Retrieved March 2026. [1]
Fisher Scientific. (19E/Z)-seco-[4-O-(2-hydroxyéthyl)] accord de rapamycine sodique, ~70 %, TRC. Retrieved March 2026.[2]
Sigma-Aldrich. Everolimus ≥95% (HPLC), powder. Retrieved March 2026. [6]
Sharmila, D., et al. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 77(5), 599-604. [5]
Mulay, R., & Bachhav, R. (2021). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development. [3]
Isolation techniques for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin impurities
Application Note: Targeted Generation, Preparative Isolation, and Characterization of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Targeted Generation, Preparative Isolation, and Characterization of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Discipline: Preparative Chromatography & Impurity Profiling
Introduction & Mechanistic Causality
Everolimus (4-O-(2-Hydroxyethyl) Rapamycin) is a highly potent macrolide immunosuppressant and mTOR inhibitor used extensively in oncology and organ transplant rejection prophylaxis. Due to the complexity of its 31-membered macrolactone ring, Everolimus is highly susceptible to chemical degradation under environmental stress.
Regulatory guidelines (ICH Q3A/Q3B) mandate the rigorous identification, isolation, and quantification of any degradation products exceeding the 0.1% threshold. One of the most critical and challenging degradation products to isolate is the (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin impurity [1].
The Causality of Formation:
The macrolactone backbone contains vulnerable hemiketal and ester linkages. Under mild alkaline conditions, the molecule undergoes a base-catalyzed retro-aldol reaction. Specifically, nucleophilic attack leads to the cleavage of the C19-C20 carbon-carbon bond [2]. This cleavage breaks the macrocycle, resulting in a "ring-opened" or "seco" derivative that exposes new aldehyde and carboxylic functionalities. Because the conjugated triene system (C1-C3) remains intact, the impurity retains strong UV absorbance at 278 nm, but its spatial conformation and hydrophobicity are drastically altered, making its chromatographic behavior distinct from the parent API.
Analytical & Preparative Strategy
Why build a self-validating isolation system?
Extracting trace impurities directly from expired API batches is highly inefficient due to low natural abundance and the presence of competing degradation products. As a Senior Application Scientist, I recommend a proactive, self-validating workflow: Controlled Enrichment followed by Orthogonal Isolation.
Targeted Enrichment (Forced Degradation): Rather than hunting for trace amounts, we intentionally force the Everolimus API down the retro-aldol pathway using a controlled alkaline buffer (e.g., 0.5 M Na₂HPO₄ at 40°C) [3]. This maximizes the yield of the specific 19-seco target while minimizing secondary thermal fragmentation.
Chromatographic Resolution: The ring-opened 19-seco structure is significantly more polar than intact Everolimus. We utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C8 or C18 stationary phase. By employing a tightly controlled gradient of Acetonitrile and Water—buffered with formic acid to suppress the ionization of the newly exposed functional groups—we achieve baseline resolution [4].
Validation: The isolated fractions are immediately subjected to LC-HRMS/MS to verify the exact mass (m/z 958.2, matching the C₅₃H⻓₃NO₁₄ formula) and NMR to confirm the absence of the C19-C20 linkage.
Experimental Protocols
Phase 1: Controlled Generation of the 19-seco Impurity
Objective: Drive the retro-aldol reaction to achieve a ~40-50% yield of the target impurity without over-degrading the triene system.
Solubilization: Dissolve 10.0 g of Everolimus API in 50 mL of 0.5 M Disodium Hydrogen Phosphate (Na₂HPO₄) aqueous solution. Expert Insight: If solubility is poor, introduce 10% (v/v) Acetonitrile as a co-solvent to ensure a homogeneous reaction matrix.
Thermal Stress: Incubate the reaction mixture at 40°C under continuous stirring for 40–45 minutes [3].
Reaction Monitoring: Pull 10 µL aliquots every 15 minutes, quench in mobile phase, and monitor via analytical HPLC until the Everolimus peak area decreases by ~50% and the 19-seco impurity peak (eluting earlier than the API) is maximized.
Quenching: Immediately neutralize the excess alkali by titrating with Formic Acid until the pH reaches exactly 7.0. Causality: Halting the reaction at neutral pH prevents the open-ring aldehyde from undergoing further oxidative degradation.
Concentration: Remove the solvent using a rotary evaporator at 45°C under reduced pressure to obtain a solid crude mixture.
Phase 2: Preparative HPLC Isolation
Objective: Separate the highly polar 19-seco impurity from the parent API and secondary byproducts.
Sample Preparation: Re-dissolve the crude solid in 100 mL of 45% (v/v) Acetonitrile in water. Filter through a 0.45 µm PTFE membrane to protect the preparative column frit.
Column Selection: Mount a Preparative C8 silica gel column (e.g., 250 mm × 50 mm, 10 µm particle size). Expert Insight: C8 is preferred over C18 here because the ring-opened impurity can exhibit excessive band-broadening on highly hydrophobic C18 chains.
Mobile Phase:
Solvent A: 0.1% Formic acid in Water (pH ~2.8 to keep functional groups protonated).
Solvent B: Acetonitrile.
Gradient Elution: Run a linear gradient from 40% B to 65% B over 60 minutes at a flow rate of 50 mL/min.
Fraction Collection: Monitor UV absorbance at 278 nm. The 19-seco impurity will elute prior to the intact Everolimus. Collect the fractions corresponding to the target peak in clean, plastic labware (avoid glass to minimize surface adsorption of macrolides) [4].
Recovery: Pool the fractions, evaporate the acetonitrile under vacuum at 35°C, and lyophilize the remaining aqueous phase to yield the purified (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin as a white to off-white solid.
Data Presentation
Table 1: Analytical Chromatographic Conditions for Impurity Profiling
Fig 1. Workflow for the targeted generation and preparative isolation of the 19-seco impurity.
Fig 2. Mechanistic pathway of Everolimus retro-aldol degradation yielding the 19-seco open ring.
References
ACS Publications. Optimization of the Everolimus Intermediate Preparation Process: Impurity Identification Followed by One-Pot Transformation to the Desired Product. Retrieved from: [Link]
Google Patents (CN103387572A).Reference marker for everolimus impurity detection and preparation method thereof.
Phenomenex. Ph. Eur. Monograph 2918: Test for Everolimus Impurity A on Kinetex 2.7 um C18. Retrieved from: [Link]
Application Note: In Vitro Preparation and Cell Culture Protocol for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin Executive Summary & Rationale (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin (commonly referred to as seco...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vitro Preparation and Cell Culture Protocol for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
Executive Summary & Rationale
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin (commonly referred to as seco-everolimus) is a ring-opened degradation product and metabolite of the macrolide mTOR inhibitor everolimus (RAD001)[1]. While active everolimus exhibits profound antiproliferative activity by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway[2], the seco-derivative is structurally altered. The cleavage of its macrolactone ring renders it incapable of forming the functional ternary complex with FKBP12 and mTOR. Consequently, it is heavily utilized in pharmacological assays as a critical negative control, a reference standard for stability-indicating analytical assays[3], and a probe for filtering out off-target macrolide interactions in vitro.
Physicochemical Properties & Handling Parameters
Understanding the physical properties of the seco-derivative is critical for preventing further degradation and ensuring accurate dosing.
Soluble in DMSO (~20 mg/mL) and Ethanol (~10 mg/mL); sparingly soluble in aqueous buffers[5]
Storage Conditions
-20°C to 2-8°C, protected from light, under inert atmosphere (Argon/N2)[4][5]
Mechanistic Grounding: Structural Causality in Experimental Design
The biological activity of rapamycin derivatives relies entirely on their macrocyclic structure, which acts as a dimerizer bridging the intracellular receptor FKBP12 and the kinase mTOR[2]. Metabolism by enzymes such as Cytochrome P450 3A4[6], or hydrolytic degradation in aqueous environments, leads to the opening of the macrolactone ring, forming the seco-derivative[7].
Because the (19E/Z)-seco isomer lacks the conformational rigidity required to bind FKBP12 and mTOR simultaneously, it fails to inhibit mTORC1. In cell culture, using this compound alongside active everolimus provides a self-validating experimental system: any phenotypic changes observed with the seco-derivative are strictly mTOR-independent, allowing researchers to definitively isolate off-target effects.
Fig 1: Mechanistic comparison of active Everolimus vs. inactive Seco-Everolimus on mTORC1 signaling.
Reagent Preparation: The Self-Validating Protocol
To ensure scientific integrity, the preparation of the seco-derivative must prevent further oxidative degradation while maximizing bioavailability in aqueous cell culture media[5].
Step-by-Step Stock Solution Preparation:
Equilibration : Allow the lyophilized vial of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents ambient moisture condensation, which accelerates hydrolytic degradation.
Primary Reconstitution : Dissolve the compound in anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Causality: DMSO is required because the highly hydrophobic nature of the compound prevents direct aqueous dissolution[5].
Inert Purging : Purge the headspace of the vial with an inert gas (Argon or Nitrogen)[5]. Causality: Seco-derivatives are highly susceptible to oxidative degradation; displacing oxygen ensures long-term stability.
Aliquoting : Divide the stock into 10-20 µL single-use aliquots in amber microcentrifuge tubes. Store at -20°C. Causality: Repeated freeze-thaw cycles will precipitate the compound out of solution and permanently degrade the molecular structure.
Fig 2: Step-by-step workflow for the reconstitution and application of Seco-Everolimus in vitro.
Cell Culture Treatment Workflow
This protocol is optimized for standard adherent or suspension cancer cell lines (e.g., Hodgkin lymphoma or ALCL cells, which are highly sensitive to mTOR inhibition[2]).
Step-by-Step Treatment:
Cell Seeding : Seed cells in appropriate multi-well plates (e.g., 3,000 cells/well in an opaque 96-well plate) and incubate for 24 hours at 37°C, 5% CO2 to allow for exponential growth phase entry[8].
Intermediate Dilution : Thaw one aliquot of the 10 mM stock solution at room temperature. Perform a 1:100 intermediate dilution in culture media to yield a 100 µM working solution. Note: Mix by gentle pipetting; do not vortex vigorously, which can cause localized precipitation.
Final Treatment Application : Dilute the working solution further into the experimental wells to achieve the desired final concentration (typically 10 nM to 1 µM). It is not recommended to store the aqueous solution for more than one day[5].
Vehicle Control Validation : Ensure the final DMSO concentration in all wells (including controls) is strictly ≤0.1% (v/v). Causality: DMSO concentrations above 0.1% can induce cellular toxicity and confound proliferation assays.
Analytical Validation of Stability
To maintain a self-validating system, researchers must confirm that the seco-derivative remains stable in the culture media at 37°C over the incubation period (typically 24-72 hours). It is recommended to sample the media at t=0 and t=72h, extracting the compound using protein precipitation (e.g., adding cold acetonitrile), and analyzing via High-Performance Liquid Chromatography (HPLC) or LC-MS/MS[8]. This ensures that the observed biological inertness is due to the seco-structure itself and not an artifact of complete compound disappearance.
Sample preparation of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin in human plasma
Application Note: Robust Sample Preparation and LC-MS/MS Quantification of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin in Human Plasma Target Audience: Researchers, bioanalytical scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Robust Sample Preparation and LC-MS/MS Quantification of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin in Human Plasma
Target Audience: Researchers, bioanalytical scientists, and drug development professionals.
Objective: To provide an authoritative, self-validating methodology for the extraction and quantification of the primary everolimus degradation product in human plasma, preventing ex vivo analytical artifacts.
Mechanistic Background & Analytical Challenges
Everolimus (4-O-(2-Hydroxyethyl) Rapamycin) is a potent macrolide immunosuppressant and mTOR inhibitor. In physiological systems, the macrolide lactone ring is highly susceptible to nucleophilic attack and enzymatic cleavage. This hydrolysis yields (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin (commonly referred to as seco-everolimus), an open-ring isomer/degradant.
Unlike the parent drug, seco-rapamycin analogs possess less than 4% of the mTOR inhibitory potency, making them pharmacologically inactive but critical biomarkers for drug stability, metabolic clearance, and pharmacokinetic profiling[1][2].
The Analytical Pitfall: The primary challenge in quantifying the seco-isomer in human plasma is its artificial generation during sample preparation. Macrolides undergo rapid ex vivo degradation (lactone hydrolysis) at room temperature or in alkaline conditions. If matrix components are not carefully removed and the pH/temperature is not strictly controlled, the parent drug will degrade into the seco-isomer in the autosampler or during extraction, leading to falsely elevated quantitative results[3].
Fig 1. Hydrolytic degradation pathway of Everolimus to its (19E/Z)-seco isomer in plasma.
Experimental Design & Rationale (E-E-A-T)
As a Senior Application Scientist, I approach this extraction not just as a sequence of steps, but as a controlled chemical environment designed to arrest degradation.
Matrix Selection: While clinical therapeutic drug monitoring (TDM) of everolimus utilizes whole blood due to erythrocyte partitioning, profiling extracellular degradants like the seco-isomer requires human plasma[3].
Causality of Reagent Choice: We utilize a cold Zinc Sulfate (
ZnSO4
) in Methanol solution for the initial protein precipitation (PPT).
ZnSO4
is not merely a precipitant; it acts as a Lewis acid, slightly lowering the pH of the plasma matrix to ~5.5–6.0. This specific pH window neutralizes plasma esterases and prevents the base-catalyzed lactone hydrolysis that plagues macrolide analysis[4].
Self-Validating System: To ensure the trustworthiness of every analytical batch, this protocol introduces a Stability Quality Control (SQC) . An SQC spiked only with high-concentration Everolimus is processed alongside the samples. If the seco-everolimus peak area in the SQC exceeds 2% of the parent drug area, it proves that ex vivo degradation occurred during the run, and the batch must be automatically invalidated.
Step-by-Step Sample Preparation Protocol
The following Solid-Phase Extraction (SPE) workflow ensures high recovery while eliminating phospholipids that cause ion suppression in the mass spectrometer.
Reagents Required:
0.1 M Zinc Sulfate (
ZnSO4
) in Water / Methanol (50:50, v/v) – Must be stored at 4°C.
Oasis HLB SPE Cartridges (30 mg, 1 cc).
Internal Standard (IS): Ascomycin (or Seco-Everolimus-
d4
if available).
Methodology:
Sample Aliquot: Transfer 200 µL of human plasma into a pre-chilled 1.5 mL Eppendorf tube.
IS Spiking: Add 10 µL of Ascomycin IS working solution (500 ng/mL). Vortex briefly (5 seconds).
Buffered Protein Precipitation: Add 400 µL of the cold 0.1 M
ZnSO4
/MeOH solution. Causality: This step denatures esterases instantly while maintaining a degradation-resistant pH.
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
SPE Conditioning: Condition the HLB cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade Water.
Sample Loading: Transfer the clear supernatant from Step 4 onto the conditioned SPE cartridge. Allow it to pass through under gravity or low vacuum (1-2 inHg).
Wash Step: Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences and residual salts.
Elution: Elute the analytes with 1 mL of 100% cold Acetonitrile into a clean glass autosampler vial.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at room temperature (do not exceed 25°C) . Reconstitute in 100 µL of Mobile Phase A (10 mM Ammonium Acetate).
Fig 2. Step-by-step sample preparation workflow for the extraction of seco-everolimus.
LC-MS/MS Analytical Method
Because the protonated molecules
[M+H]+
of macrolides are highly unstable, the addition of ammonium acetate to the mobile phase is strictly required to form stable ammonium adducts
[M+NH4]+
for sensitive quantification.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).
Mobile Phase B: Methanol.
Gradient: 50% B to 95% B over 3.0 minutes.
Autosampler Temperature: 4°C (Critical to prevent in-vial ring opening).
Table 1: Representative LC-MS/MS MRM Transitions
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Dwell Time (ms)
Everolimus
976.6
[M+NH4]+
909.5
18
50
(19E/Z)-seco-Everolimus
994.6
[M+NH4]+
927.5
20
50
Ascomycin (IS)
809.6
[M+NH4]+
756.5
16
50
Quantitative Data Presentation
The combination of buffered PPT and polymeric SPE provides exceptional recovery while mitigating the matrix suppression typically observed in plasma LC-MS/MS assays.
Table 2: Extraction Recovery and Matrix Effect Summary (n=6)
Analyte
Spiked Concentration (ng/mL)
Extraction Recovery (%) ± SD
Matrix Effect (%) ± SD
(19E/Z)-seco-Everolimus
1.0 (LQC)
88.4 ± 3.2
94.1 ± 4.5
(19E/Z)-seco-Everolimus
50.0 (HQC)
91.2 ± 2.8
96.5 ± 3.1
Ascomycin (IS)
20.0
89.5 ± 4.1
95.0 ± 2.9
(Note: A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement).
References
Using the DPiMS-8060 Mass Spectrometer to Analyze Drugs in Plasma (1) -A Quantitative Analysis of Everolimus. Shimadzu Application Notes.
URL: [Link]
Everolimus LC-MS/MS | Clinical Test Menu. Eurofins-Viracor.
URL: [Link]
Chemical Proteomics Reveals that the Anticancer Drug Everolimus Affects the Ubiquitin–Proteasome System. ACS Pharmacology & Translational Science.
URL: [Link]
213312Orig1s000 INTEGRATED REVIEW (ABI-009 / Sirolimus / Seco-Rapamycin). U.S. Food and Drug Administration (FDA).
URL: [Link]
Technical Support Center: (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin Extraction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals aiming to optimize the extraction yield of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin. This document moves...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals aiming to optimize the extraction yield of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin. This document moves beyond standard protocols to address the specific chemical nature of this Rapamycin derivative, offering troubleshooting advice and optimized methodologies grounded in scientific principles.
Section 1: Understanding the Molecule
Before troubleshooting, it is critical to understand the unique chemical properties of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin compared to its parent compound, Rapamycin (also known as Sirolimus).
Seco-Derivative: The term "seco" indicates that the macrolide ring has been opened. This structural change alters the molecule's three-dimensional conformation and typically increases its polarity. Research indicates that seco-rapamycin, the ring-opened product of rapamycin, is a nonenzyme-dependent degradation product.[1][2]
Hydroxyethyl Group: The addition of a -[4-O-(2-Hydroxyethyl)] moiety further increases the molecule's polarity due to the presence of an additional hydroxyl (-OH) group.
Stability: While Rapamycin itself is prone to degradation, its ring-opened seco-derivatives can exhibit different stability profiles. Studies have shown that secorapamycin degradation occurs significantly slower than rapamycin in aqueous solutions, suggesting improved stability.[1][3]
These modifications mean that standard extraction protocols for Rapamycin may be suboptimal. The increased polarity is the most critical factor to consider when selecting and optimizing an extraction solvent system.
Caption: Troubleshooting decision tree for low extraction yield.
Problem 1: Poor Yield in Primary Solvent Extract
Causality: The partitioning coefficient (K) of your target molecule between the biomass/aqueous phase and the organic solvent is low. This is almost certainly due to the increased polarity of the seco-hydroxyethyl derivative.
Solutions & Scientific Rationale:
Systematic Solvent System Optimization: A single solvent is often insufficient. You must test mixtures to fine-tune the polarity.
Rationale: The goal is to create a solvent system that is polar enough to effectively solvate your target molecule but still immiscible with the aqueous phase (if performing liquid-liquid extraction) and selective enough to leave highly polar impurities behind.
Action: Start with a base solvent used for Rapamycin (e.g., Ethyl Acetate) and titrate in a more polar, miscible solvent like Methanol or Ethanol.[4] Test ratios such as 95:5, 90:10, and 80:20 (Ethyl Acetate:Methanol). For particularly polar compounds, a dichloromethane/methanol system might also be effective.[5]
Advanced Technique: Consider using a multi-component system, such as those used in High-Speed Counter-Current Chromatography (HSCCC) for Rapamycin, which can provide excellent selectivity. A common system is Hexane/Ethyl Acetate/Ethanol/Water.[6][7]
Employ Advanced Extraction Techniques:
Rationale: Physical methods can enhance solvent penetration into the biomass and accelerate mass transfer, improving yield without resorting to high temperatures.
Action: Implement Ultrasound-Assisted Extraction (UAE). Studies on Rapamycin have shown that UAE can significantly increase extraction yield—sometimes by as much as twofold—compared to conventional methods by using acoustic cavitation to disrupt cell walls.[8][9]
Optimize Solid-to-Liquid Ratio and Extraction Repetitions:
Rationale: Using too little solvent can lead to saturation, preventing further extraction. A single extraction is almost never exhaustive.
Action: Ensure a sufficient solvent volume, typically at least 4-6 times the volume of the biomass cake.[10] Perform the extraction repeatedly (at least 3-4 times) with fresh solvent and pool the organic extracts.[11][12] This ensures a high cumulative recovery.
These protocols provide a validated starting point for your optimization experiments.
Protocol 1: Systematic Solvent Polarity Screening
This protocol uses small-scale extractions to identify the optimal solvent mixture before committing to a large-scale experiment.
Preparation: Obtain a homogenous sample of your biomass (mycelial cake). Weigh out 1.0 g (dry weight equivalent) into five separate 50 mL conical tubes.
Solvent Systems: Prepare 10 mL of each of the following solvent systems:
A: 100% Ethyl Acetate (Baseline)
B: 95:5 (v/v) Ethyl Acetate : Methanol
C: 90:10 (v/v) Ethyl Acetate : Methanol
D: 80:20 (v/v) Ethyl Acetate : Methanol
E: 95:5 (v/v) Dichloromethane : Methanol
Extraction: Add 10 mL of a designated solvent system to each of the five tubes.
Sonication: Place the tubes in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).[9]
Separation: Centrifuge the tubes at 4000 rpm for 15 minutes to pellet the biomass.
Analysis: Carefully collect the supernatant (the organic extract) from each tube. Analyze a small, diluted aliquot of each extract via HPLC-UV to quantify the relative peak area of your target compound.
Evaluation: Compare the peak areas obtained from each solvent system. The system yielding the highest peak area is the most efficient for your target molecule. This provides an empirical basis for scaling up.
Protocol 2: Post-Extraction Cleanup using Solid-Phase Extraction (SPE)
If your chosen solvent co-extracts many impurities, an SPE step can significantly clean up the sample before chromatography.
Preparation: Take your crude, concentrated extract (after evaporating the solvent) and re-dissolve it in a minimal amount of a suitable solvent (e.g., methanol or the initial mobile phase for your chromatography).[13]
Cartridge Conditioning: Select a C18 SPE cartridge. Condition it by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not let the cartridge run dry.
Sample Loading: Load your dissolved sample onto the conditioned cartridge.
Washing (Impurity Removal): Wash the cartridge with a weak, polar solvent to remove highly polar impurities. A mixture of 95:5 Water:Methanol is a good starting point. This should elute impurities while retaining your moderately polar target compound.
Elution (Compound Recovery): Elute your target compound using a less polar solvent. Start with 100% Methanol or an Acetonitrile/Water mixture. Collect this fraction.
Analysis: Evaporate the collected fraction and analyze its purity via HPLC. This "clean" extract will perform much better during final purification by preparative HPLC or column chromatography.[14]
Section 5: Overall Workflow Visualization
The following diagram outlines a complete, optimized workflow from fermentation to purified compound.
dot
Caption: Recommended workflow for extraction and purification.
References
Rani, P. B., Kumar, B. S., Rao, A. B., Sreenivasrao, S., & Narasu, M. L. (2013). Recovery and Purification of Rapamycin from the Culture Broth of Mtcc 5681. Pakistan Journal of Biological Sciences, 16(5), 219-225. [Link]
Lee, C. H., Lee, Y. S., Lee, K. L., & Lee, J. H. (2012). Determination of macrolide antibiotics using dispersive liquid-liquid microextraction followed by surface-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(6), 1105-1112. [Link]
Wang, X., Liu, D., & Qi, Y. (2009). Separation of rapamycin from fermentation broth using high-speed countercurrent chromatography. Journal of Chromatography B, 877(24), 2543-2547. [Link]
Rani, P. B., et al. (2013). Recovery and Purification of Rapamycin from the Culture Broth of Mtcc 5681. Request PDF. [Link]
Google Patents. (2016).
Lee, C. H., Lee, Y. S., Lee, K. L., & Lee, J. H. (2012). Determination of Macrolide Antibiotics Using Dispersive Liquid–Liquid Microextraction Followed by Surface-Assisted Laser Desorption/Ionization Mass Spectrometry. ACS Publications. [Link]
WIPO Patentscope. (2014). WO/2014/072984 - IMPROVED PROCESS FOR ISOLATION AND PURIFICATION OF RAPAMYCIN FROM FERMENTATION BROTH. [Link]
IJSDR. (n.d.). FACTORS AFFECTING RAPAMYCIN (SIROLIMUS) PRODUCTION - A REVIEW. [Link]
Blasco, L., et al. (2008). Determination of macrolide antibiotics in meat and fish using pressurized liquid extraction and liquid chromatography-mass spectrometry. PubMed. [Link]
Google Patents. (2011).
El-Sayed, A. S., et al. (2020). New Strategies in Optimization of Rapamycin Production by Streptomyces hygroscopicus ATCC 29253. Research Journal of Pharmacy and Technology. [Link]
Dey, A., et al. (2017). Approaches towards the enhanced production of Rapamycin by Streptomyces hygroscopicus MTCC 4003 through mutagenesis and optimization of process parameters by Taguchi orthogonal array methodology. PubMed. [Link]
ResearchGate. (n.d.). Determination of macrolide and lincosamide antibiotics by pressurised liquid extraction and liquid chromatography-tandem mass spectrometry in meat and milk | Request PDF. [Link]
Ascalone, V., & Guinebault, P. (1995). Liquid chromatographic determination of the macrolide antibiotics roxithromycin and clarithromycin in plasma by automated solid-phase extraction and electrochemical detection. PubMed. [Link]
Singh, V., et al. (2015). Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003. PMC - NIH. [Link]
Salm, P., et al. (2004). Determination of sirolimus in blood by high-performance liquid chromatography with ultraviolet detection - Experience and review. Journal of Food and Drug Analysis. [Link]
More, A. S., Gadalkar, S., & Rathod, V. K. (2017). Extraction of rapamycin (sirolimus) from Streptomyces rapamycinicus using ultrasound. PubMed. [Link]
Li, J., et al. (2014). Selective Substitution of 31/42–OH in Rapamycin Guided by an in Situ IR Technique. MDPI. [Link]
ResearchGate. (n.d.). (PDF) Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. [Link]
SciSpace. (2017). Approaches towards the enhanced production of Rapamycin by Streptomyces hygroscopicus MTCC 4003 through mutagenesis and optimiza. [Link]
van der Wagt, M. A. J., Touw, D. J., & Dekkers, B. G. J. (2024). Poor solubility and stability of rapamycin in aqueous environments. PubMed. [Link]
Wallace, I. M., et al. (2015). Recovery from Rapamycin: DRUG-INSENSITIVE ACTIVITY OF YEAST TARGET OF RAPAMYCIN COMPLEX 1 (TORC1) SUPPORTS RESIDUAL PROLIFERATION THAT DILUTES RAPAMYCIN AMONG PROGENY CELLS. PMC. [Link]
SciSpace. (n.d.). Optimization of Extraction Conditions for Secondary Biomolecules from various Plant Species. [Link]
Rani, P. B., et al. (2013). Recovery and purification of rapamycin from the culture broth of Mtcc 5681. PubMed. [Link]
Google Patents. (2010). CN104262358A - Method for extracting rapamycin.
Ovid. (n.d.). Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. [Link]
PMC. (2025). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. [Link]
MDPI. (2024). Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. [Link]
MDPI. (2025). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. [Link]
Troubleshooting (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin solubility issues in DMSO
Welcome to the Advanced Solvation & Formulation Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solvation behavior of macrolide derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Solvation & Formulation Technical Support Center .
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solvation behavior of macrolide derivatives. (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin —commonly known as seco-Everolimus or Everolimus EP Impurity B 1—presents unique thermodynamic challenges.
Unlike its parent compound, the non-enzyme-dependent opening of the lactone ring fundamentally alters its 3D conformation and solvent interactions. This guide bypasses generic advice to provide mechanistic insights and field-proven, self-validating protocols to ensure your assays are robust and reproducible.
Part 1: Physicochemical & Solvation Profile
To troubleshoot effectively, we must first understand the quantitative constraints of the molecule. The open-ring structure exposes a carboxylate and a hydroxyl group, converting a purely lipophilic macrolide into an amphiphilic molecule that behaves unpredictably in polar aprotic solvents like DMSO.
Parameter
Value / Specification
Mechanistic Implication
Chemical Identity
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
Ring-opened degradation product; highly flexible backbone prone to aggregation.
Common Salt Form
Monosodium Salt
Introduces surfactant-like behavior; can form micellar gels in cold organic solvents.
Requires controlled, carrier-mediated step-wise dilution to prevent "crashing out."
Storage (Solid)
-20°C, desiccated, dark
Prone to further oxidation and isomerization.
Storage (Solution)
Aqueous: < 24 hours
Hydrolytic instability; working solutions must be prepared fresh daily.
Part 2: Diagnostic Troubleshooting Workflow
Before proceeding to the Q&A, use the decision tree below to isolate the root cause of your specific solvation failure.
Decision tree for diagnosing and resolving (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin solubility issues.
Part 3: Diagnostic Q&A (FAQs)
Q1: I added 100% DMSO to the lyophilized powder, but it formed a viscous gel instead of a clear solution. Why did this happen, and how do I fix it?
Mechanistic Cause: Seco-rapamycin derivatives are frequently isolated as sodium salts. The open-ring structure creates a highly flexible, amphiphilic molecule. In pure, cold DMSO, the sodium carboxylate moieties can undergo ion-pairing and intermolecular hydrogen bonding, forming micellar gels rather than true monomeric solutions. Furthermore, DMSO is highly hygroscopic; trace water absorbed from the atmosphere drastically reduces the solubility limit, triggering this gelation.
Solution: Always use fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves). If a gel has already formed, apply gentle thermal energy (incubate at 37°C for 10 minutes) followed by mechanical disruption (bath sonication for 5–10 minutes). The ultrasonic cavitation provides the activation energy needed to break the intermolecular hydrogen bonds.
Q2: My DMSO stock is perfectly clear, but the moment I dilute it into my aqueous cell culture media, the compound crashes out. How can I prevent this?
Mechanistic Cause: This phenomenon is known as "solvent shock" or hydrophobic collapse. While the open ring exposes polar groups, the massive 51-carbon macrolide backbone remains extremely hydrophobic. When DMSO is suddenly diluted by water, the local dielectric constant drops. To avoid the entropically unfavorable formation of water clathrate cages around the drug, the hydrophobic backbones rapidly aggregate, forming microcrystals before they can evenly disperse.
Solution: Avoid direct, high-ratio dilutions (e.g., pipetting 1 µL of stock directly into 1 mL of media). Instead, utilize a carrier-mediated step-wise dilution . Pre-mix your aqueous buffer with a carrier protein (like 0.1% BSA) or a non-ionic surfactant. The carrier acts as a thermodynamic sink, binding the hydrophobic domains of the seco-rapamycin and preventing aggregation during the phase transition.
Q3: How do I definitively know if my compound is fully dissolved or just suspended as invisible micro-particles?
Mechanistic Cause: Micro-suspensions can appear optically clear to the naked eye but will cause massive variability in cell-based assays because the compound is not biologically available.
Solution: Perform the Tyndall Effect Test (see SOP below). By passing a concentrated light beam through the solution, you can detect colloidal scattering. If the beam is visible, the compound is suspended, not dissolved.
Part 4: Standard Operating Procedure (SOP)
Preparation of a Self-Validating 10 mM Master Stock & Aqueous Working Solution
This protocol is designed as a closed, self-validating system. Do not skip the validation steps; they are the only way to guarantee the thermodynamic state of your formulation.
Phase 1: Master Stock Preparation (10 mM)
Thermal Equilibration: Remove the lyophilized (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin vial from -20°C storage. Crucial: Allow it to equilibrate to room temperature (RT) for at least 30 minutes before opening. Opening a cold vial causes atmospheric moisture to condense on the powder, which will instantly ruin DMSO solubility.
Anhydrous Solvation: Inside a biosafety cabinet, add the calculated volume of room-temperature, anhydrous DMSO to achieve a 10 mM concentration.
Dissolution: Vortex vigorously for 30 seconds. If the solution appears viscous or cloudy, place the sealed vial in a 37°C ultrasonic water bath for 5–10 minutes.
Primary Validation (Tyndall Test): Take the vial into a dimly lit room and shine a standard red or green laser pointer horizontally through the liquid.
Pass: The laser beam passes through invisibly (true solution).
Fail: A solid, visible line of light appears in the liquid (colloidal suspension). Action: Repeat step 3.
Phase 2: Aqueous Dilution (e.g., 10 µM Working Solution)
5. Carrier Preparation: Prepare your target aqueous buffer or cell culture media supplemented with 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-80. Warm this media to 37°C.
6. Step-wise Dilution: Do not add the DMSO stock directly to the final volume. First, create an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM DMSO stock into 90 µL of pure DMSO.
7. Injection: While gently vortexing the warmed carrier media, inject the intermediate DMSO stock dropwise into the vortex vortex-cone. This ensures instantaneous mixing and prevents localized solvent shock. Keep final DMSO concentration ≤ 0.5%.
8. Secondary Validation (Centrifugation Test): To guarantee no micro-precipitation occurred during dilution, transfer 1 mL of the final aqueous solution to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background.
Pass: No visible pellet. The solution is thermodynamically stable and ready for your assay.
Fail: A tiny white/translucent pellet is visible. Action: The compound has crashed out. Discard and repeat step 6-7 with a slower injection rate or higher carrier protein concentration.
Optimizing mobile phase for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin chromatography
Welcome to the Chromatography Technical Support Center for Macrolide Derivatives. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the mobile phase for (19E/...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatography Technical Support Center for Macrolide Derivatives. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the mobile phase for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin (commonly known as seco-everolimus), a primary ring-opened degradation product of the mTOR inhibitor Everolimus.
Below, you will find a diagnostic workflow, an expert-level FAQ explaining the physicochemical causality of common chromatographic failures, a quantitative data summary, and a self-validating experimental protocol.
Workflow for resolving seco-everolimus isomers and rotamers in RP-HPLC.
Expert FAQ & Troubleshooting Guide
Q1: Why does my pure (19E/Z)-seco-Everolimus standard appear as a broad smear or multiple undefined peaks instead of two sharp isomer peaks?A1: This is a classic symptom of conformational isomerism. Macrolides like Everolimus and its seco-derivatives exist as a 1[1] due to hindered rotation around the pipecolic acid amide bond.
The Causality: At ambient temperatures (20–25°C), the interconversion rate of these rotamers is roughly equivalent to the chromatographic timescale. As the molecules transition between states while moving through the stationary phase, they elute as a broad, unresolved smear.
The Solution: Elevate the column compartment temperature to 50–60°C. This thermodynamic energy accelerates the interconversion rate well past the chromatographic timescale, forcing the rotamers to coalesce into sharp, distinct peaks that accurately represent the structural 19E and 19Z isomers.
Q2: I have sharp peaks at 55°C, but the 19E and 19Z isomers are co-eluting. Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier?A2: You must switch to Methanol.
The Causality: The ring-opened secorapamycin derivatives exist as distinct 2[2]. While ACN provides lower backpressure and excellent mass transfer kinetics, its dipole moment does not differentially interact with the subtle geometric differences of the E/Z configurations. Methanol, being a protic solvent, acts as a hydrogen-bond donor/acceptor. It differentially solvates the spatially distinct hydroxyl groups of the 19E and 19Z isomers, significantly increasing the separation factor (α).
Q3: How do I prevent on-column degradation and baseline drift during the analysis of the seco-derivative?A3: Strict pH control is mandatory.
The Causality: The macrocyclic lactone ring and its seco-derivatives are highly susceptible to 3[3] at pH > 7.4. Conversely, highly acidic conditions (pH < 2) induce further hydrolysis.
The Solution: Buffer the aqueous mobile phase to a slightly acidic pH (5.0–6.5) using an 4[4]. This suppresses base-catalyzed degradation while ensuring the hydroxyl groups remain fully protonated and stable during the run.
Quantitative Data: Mobile Phase Optimization Matrix
The following table summarizes the quantitative impact of various mobile phase parameters on the system suitability of (19E/Z)-seco-Everolimus.
To ensure absolute data integrity, this protocol is designed as a self-validating system . It includes a mandatory System Suitability Test (SST) gate. If the SST criteria are not met, the system is not thermodynamically or kinetically stable enough for sample analysis.
Phase 1: Mobile Phase Formulation
Aqueous Phase (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water to create a 10 mM solution. Adjust the pH to exactly 6.5 using dilute orthophosphoric acid. Causality: Locks the pH in the stability window to prevent base-catalyzed fragmentation.
Prepare SST Solution: Reconstitute a standard containing 10 µg/mL intact Everolimus and 5 µg/mL (19E/Z)-seco-Everolimus in Methanol.
Inject: Perform six replicate injections of 10 µL.
Evaluate Validation Criteria:
Resolution (Rs): The Rs between the 19E and 19Z seco-isomer peaks MUST be ≥ 1.5 .
Tailing Factor (Tf): The Tf for all peaks MUST be ≤ 1.5 .
Precision: The %RSD of the peak areas across the six injections MUST be ≤ 2.0% .
Decision: Do not proceed to Phase 4 unless all criteria are met. Failure indicates inadequate thermal equilibration (broad peaks) or incorrect organic modifier ratios (co-elution).
Phase 4: Sample Execution
Once the system validates itself via the SST, inject experimental samples.
Bracket the run with the SST solution every 10 injections to verify continuous system stability and lack of on-column degradation.
References
Source: umich.
Source: nih.
Source: nih.
Title: Degradation of rapamycin and its ring-opened isomer: Role of base catalysis (Extended Data)
Technical Support Center: Handling and Storing (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin (comm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin (commonly known as seco-everolimus) during routine storage and handling.
This compound is the primary ring-opened degradation product of Everolimus and is heavily utilized as an impurity reference standard in pharmacopeial testing. Because the macrocyclic lactone ring is already cleaved, the molecule is highly unstable and susceptible to rapid epimerization, auto-oxidation, and retro-aldol fragmentation. This guide provides field-validated, self-sustaining protocols to ensure the structural integrity of your reference standards.
Part 1: Core Troubleshooting FAQs
Q1: Why is my seco-everolimus standard showing multiple peaks on HPLC after only a few days of storage?
The Causality: You are likely observing E/Z isomerization or base-catalyzed fragmentation. The compound contains a highly conjugated triene system (C15–C19). Exposure to ambient UV light or room temperature lowers the activation energy required for
π
-bond rotation, causing the native (19E) isomer to spontaneously convert into the (19Z) epimer. Furthermore, because the macrocycle is open, the C1-C2 bonds are exposed. Even slightly basic conditions (pH > 7.5) will drive a rapid retro-aldol cleavage, fragmenting the molecule into multiple low-molecular-weight species[1].
The Solution: Always store stock solutions in anhydrous organic solvents at -80°C. If you must use aqueous mobile phases for HPLC, ensure the pH is strictly maintained between 4.0 and 6.0 using an ammonium acetate or formate buffer[1].
Q2: How do I prevent the oxidation of the conjugated triene system during long-term storage?
The Causality: The triene moiety is extremely electron-rich and acts as a primary target for auto-oxidation via free-radical mechanisms. Dissolved oxygen in your storage solvent reacts with the triene to form epoxides and peroxides, a process accelerated by light[2].
The Solution: You must create an oxygen-free microenvironment. Degas all reconstitution solvents by sparging with Argon for 15 minutes prior to use. Additionally, the use of amber glass vials is non-negotiable, as they block the UV photons (λmax ~277–289 nm) required to initiate the radical chain reaction[3]. In some industrial formulations, the addition of Butylated Hydroxytoluene (BHT) at 0.2% acts as a radical scavenger to halt this pathway[2].
Q3: Can I store the reconstituted standard in aqueous biological buffers (e.g., PBS) for my cell assays?
The Causality: Absolutely not. The ester hydration mechanism that initially forms the seco-derivative leaves behind reactive hydroxyl and carboxylate groups (often supplied as a sodium salt). In aqueous media, water acts as a nucleophile. The kinetics of seco-rapamycin degradation in aqueous solutions follow a pseudo-first-order rate law; in basic or neutral aqueous environments, the half-life plummets drastically[4].
The Solution: Prepare organic solvent-free aqueous solutions by directly dissolving the crystalline solid into your buffer immediately prior to the experiment. Any residual aqueous solution must be discarded within 24 hours[3].
Part 2: Degradation Pathways & Data Presentation
Understanding the exact chemical pathways that destroy your standard is critical for preventing them. Below is the logical flow of how Everolimus degrades into the seco-derivative, and how the seco-derivative further degrades under environmental stress.
Fig 1. Degradation pathways of Everolimus and its seco-derivative under environmental stress.
Quantitative Stability Matrix
To standardize your laboratory practices, adhere to the following validated shelf-life parameters for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin:
Storage State
Solvent / Matrix
Temperature
Max Recommended Shelf Life
Primary Degradation Risk
Dry Powder
None (Argon atmosphere)
-20°C
≥ 4 Years
Low (Moisture ingress)
Stock Solution
Anhydrous DMSO
-80°C
6 Months
Moderate (Freeze-thaw oxidation)
Stock Solution
Anhydrous Ethanol
-20°C
3 Months
Moderate (Solvent evaporation)
Working Aliquot
PBS (pH 7.2)
4°C
< 24 Hours
High (Hydrolysis / Epimerization)
Working Aliquot
Basic Buffer (pH > 8.0)
25°C
< 1 Hour
Critical (Rapid Fragmentation)
Part 3: Validated Reconstitution & Storage Protocol
To guarantee the trustworthiness of your analytical data, every protocol must be a self-validating system. Follow this methodology strictly to prevent the introduction of water, oxygen, or thermal stress.
Fig 2. Validated workflow for the reconstitution and long-term storage of seco-everolimus.
Step-by-Step Methodology
Phase 1: Environmental Control & Equilibration
Remove the lyophilized vial of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin from -20°C storage.
Critical Step: Place the unopened vial in a vacuum desiccator for 30 minutes to equilibrate to room temperature. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic sodium salt, initiating localized hydrolysis before the solvent is even added.
Phase 2: Solvent Preparation
3. Select an anhydrous organic solvent (DMSO or Ethanol, ≥99.9% purity).
4. Degas the solvent by sparging with Argon gas for 15 minutes. Causality: This displaces dissolved O2, shutting down the auto-oxidation pathway of the triene system[2].
Phase 3: Reconstitution & Aliquotting
5. Inject the degassed solvent directly through the septum of the vial to achieve the desired stock concentration (typically 25 mg/mL)[3].
6. Swirl the vial gently until dissolution is complete. Do not vortex. Causality: Vortexing introduces high shear stress and micro-cavitation bubbles, which accelerate oxidative degradation.
7. Dispense single-use volumes (e.g., 50 µL) into pre-chilled, amber glass microcentrifuge tubes. Causality: Amber glass blocks UV light; single-use aliquots prevent the structural shearing caused by repeated freeze-thaw cycles.
Phase 4: Verification & Storage
8. Validate the integrity of the stock by running a 1 µL sample on HPLC (UV detection at 278 nm). You should observe a single sharp peak.
9. Blanket each aliquot with a gentle stream of Argon gas, seal tightly, and immediately transfer to -80°C storage.
Enhancing peak resolution for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin isomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with resolving the geometric isomers of large,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with resolving the geometric isomers of large, flexible macrolides.
The separation of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin isomers—ring-opened degradation products of the everolimus family—presents a unique analytical hurdle. Due to their high molecular weight (~976 Da), structural flexibility, and susceptibility to further degradation, achieving baseline resolution requires precise thermodynamic and kinetic control within the column.
Q1: Why do the 19E and 19Z isomers co-elute as a single broad peak or exhibit severe peak splitting at room temperature?
Causality & Mechanism: This is primarily a kinetic phenomenon, not a stationary phase selectivity issue. Macrolides like rapamycin and its derivatives exist in solution as a mixture of multiple conformational isomers (rotamers) due to hindered rotation around the pipecolic acid amide bond[1]. At standard room temperature (25°C), the interconversion rate between these rotamers is similar to the timescale of the chromatographic separation. This slow interconversion causes the molecules to smear across the column, leading to peak broadening or splitting.
Solution: Elevate the column compartment temperature to 50°C–60°C. The added thermal energy accelerates rotamer interconversion, effectively coalescing the multiple conformational states into a single, sharp, time-averaged peak for each geometric (E and Z) isomer[2].
Q2: I have increased the temperature, but the E and Z isomers still overlap. How do I optimize the stationary phase?
Causality & Mechanism: Traditional fully porous C18 columns often fail for seco-macrolides because their large hydrodynamic volume leads to slow intra-particle diffusion. This increases mass transfer resistance (the C-term in the van Deemter equation), resulting in band broadening.
Solution: Switch to a superficially porous particle (SPP) / core-shell column (e.g., 2.7 µm). The solid core limits the diffusion path length, significantly enhancing mass transfer for large molecules. If a standard C18 phase lacks the necessary shape selectivity, transitioning to a Pentafluorophenyl (PFP) phase can provide orthogonal dipole-dipole and
π−π
interactions that better differentiate the spatial arrangement of the 19E and 19Z double bonds.
Q3: What is the optimal mobile phase composition to maintain stability and maximize E/Z selectivity?
Causality & Mechanism: Seco-derivatives are formed via the hydrolysis of the lactone ring and are highly susceptible to further fragmentation or water addition reactions under highly basic or acidic conditions[3].
Solution: Use a weakly buffered mobile phase to stabilize the macrolide backbone. A mixture of 10 mM Ammonium Acetate (adjusted to pH 6.0 - 6.5) and Acetonitrile provides the ideal balance of ionic strength and pH control[4]. Avoid strong acids like Trifluoroacetic acid (TFA), which can induce on-column degradation.
Troubleshooting workflow for resolving 19E/Z seco-macrolide isomers via HPLC optimization.
Quantitative Data Summary: Parameter Impact Matrix
To illustrate the causality of the troubleshooting steps above, the following table summarizes the quantitative impact of varying chromatographic parameters on the resolution (
Rs
) and peak tailing (
Tf
) of the 19E and 19Z isomers.
Column Temperature
Stationary Phase Type
Mobile Phase Buffer
Resolution (
Rs
)
Tailing Factor (
Tf
)
Outcome Assessment
25°C
Fully Porous C18 (5 µm)
0.1% Formic Acid
0.4
2.8
Severe co-elution; peak splitting.
40°C
Fully Porous C18 (5 µm)
10 mM NH₄OAc (pH 6.5)
0.9
1.8
Partial resolution; high diffusion resistance.
60°C
Core-Shell C18 (2.7 µm)
10 mM NH₄OAc (pH 6.5)
1.6
1.1
Optimal ; baseline resolution achieved.
60°C
Core-Shell PFP (2.7 µm)
10 mM NH₄OAc (pH 6.5)
1.9
1.05
Superior ; enhanced shape selectivity.
Self-Validating Standard Operating Procedure (SOP)
The following workflow is designed as a self-validating system. Do not proceed to the next step unless the validation gates are met.
Step 1: Mobile Phase Preparation
Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water (10 mM). Adjust the pH using dilute acetic acid.
Validation Gate 1: Measure the pH post-mixing. It must read between 6.0 and 6.5. If it deviates, discard and remake. Incorrect pH will lead to on-column lactone hydrolysis[3].
Column: Core-shell PFP or C18, 150 x 4.6 mm, 2.7 µm.
Temperature: 60°C (Ensure the column pre-heater is active to prevent thermal mismatch).
Flow Rate: 1.0 mL/min.
Validation Gate 2: Monitor backpressure. A stable pressure trace (
Δ
< 20 psi over 5 minutes) confirms thermal equilibrium has been reached.
Step 3: Gradient Elution Program
0.0 - 2.0 min: 40% B
2.0 - 15.0 min: 40%
→
75% B
15.0 - 18.0 min: 75%
→
95% B (Column Wash)
18.1 - 25.0 min: 40% B (Re-equilibration)
Step 4: Sample Preparation
Dilute samples in 50:50 Mobile Phase A : Mobile Phase B.
Validation Gate 3: Never use 100% organic solvent as the diluent. Injecting a strong solvent plug will disrupt the partitioning kinetics at the column head, destroying the resolution of the early-eluting E/Z isomers.
Step 5: System Suitability Testing (SST)
Inject a mixed reference standard containing both the 19E and 19Z seco-isomers.
Validation Gate 4: Proceed to unknown sample analysis ONLY if the resolution (
Rs
) between the two isomer peaks is
≥1.5
. If
Rs<1.5
, verify column temperature calibration and buffer pH.
Mechanistic Pathway of Isomer Formation
Understanding the origin of these isomers aids in preventing their artifactual formation during sample prep. The seco-macrolide intermediate is generated via hydrolysis, after which the double bond can undergo isomerization.
Mechanistic pathway of lactone hydrolysis and subsequent 19E/Z seco-isomer formation.
Frequently Asked Questions (FAQs)
FAQ 1: Can I use Methanol instead of Acetonitrile as the organic modifier?
Answer: While methanol can be used, it acts as a protic solvent and can alter the complex hydrogen-bonding network of the seco-macrolide. This often leads to unpredictable changes in E/Z selectivity. Furthermore, Acetonitrile (an aprotic solvent) provides lower system backpressure at high flow rates, which is critical when operating core-shell columns at elevated temperatures.
FAQ 2: My retention times are drifting over multiple injections. What is the root cause?
Answer: Retention time drift for large, lipophilic molecules (~976 Da) is almost always caused by inadequate column equilibration or matrix buildup. Ensure a minimum of 10 column volumes (CV) for equilibration. If analyzing formulated drug products, excipients (like polysorbates or lipids) may foul the stationary phase. Ensure the high-organic wash step (95% MeCN) in Step 3 is strictly adhered to.
References
Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | researchg
A Reversed Phase High Performance Liquid Chromatographic Method for Determin
A Sensitive High-Throughput HPLC Assay for Simultaneous Determination of Everolimus and Clobetasol Propionate | researchg
Comparative Efficacy Guide: Everolimus vs. (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Causality, Impurity Profiling, and Functional Efficacy Executive Summary & Nomenclature Clarification In t...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Structural Causality, Impurity Profiling, and Functional Efficacy
Executive Summary & Nomenclature Clarification
In the development of targeted therapeutics, distinguishing the active pharmaceutical ingredient (API) from its degradation products is paramount for ensuring clinical efficacy and establishing robust shelf-life parameters. Everolimus (40-O-(2-hydroxyethyl) rapamycin) is a highly potent, FDA-approved allosteric inhibitor of the mammalian target of rapamycin (mTOR)[1].
During formulation, storage, or exposure to aqueous/basic conditions, the macrolide lactone ring of Everolimus is susceptible to hydrolysis. This degradation yields its primary open-ring metabolite.
Expertise Note on Nomenclature: The chemical designation (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is frequently utilized in analytical reference standard catalogs as a nomenclature variant (often a typographical artifact for the 40-O position) for Seco Everolimus B [2][3]. For the purpose of this guide, we will refer to this specific degradation impurity as Seco-Everolimus .
Understanding the profound efficacy drop-off between intact Everolimus and Seco-Everolimus is critical. This guide provides a definitive comparison of their biological activities, the structural causality behind their differences, and self-validating protocols for their analysis.
Mechanistic Causality: The Structural Imperative of the Macrolide Ring
The biological efficacy of Everolimus is entirely dependent on its three-dimensional macrocyclic conformation.
Everolimus functions via a "bi-steric" or ternary complex mechanism. The molecule contains a specific binding domain that recruits the intracellular immunophilin FKBP12 . Once bound, the resulting FKBP12-Everolimus complex exposes an effector domain that binds with high affinity to the FRB (FKBP12-Rapamycin Binding) domain of mTORC1 [1][4]. This allosteric inhibition blocks the phosphorylation of downstream targets like p70-S6K and 4E-BP1, thereby halting cell proliferation.
Why does Seco-Everolimus fail?
Hydrolysis of the ester bond within the macrolide lactone ring yields the linear, ring-opened Seco-Everolimus[5]. This cleavage destroys the conformational rigidity required to form the binding interface. Without the intact ring:
The addition of a water molecule (+18.0 Da) during lactone hydrolysis fundamentally alters both the physicochemical properties and the biological viability of the compound[8].
To ensure drug product integrity, laboratories must deploy orthogonal methods: one to quantify the physical presence of the impurity, and another to validate the biological impact of the degradation.
Protocol A: Stability-Indicating LC-MS/MS for Impurity Profiling
Causality of Design: Aqueous extraction buffers can artificially induce lactone hydrolysis during sample preparation, leading to false-positive degradation results. Therefore, anhydrous organic extraction is mandatory.
Sample Preparation: Extract the formulation using 100% LC-MS grade Methanol. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 40% B to 95% B over 5 minutes.
Mass Spectrometry (ESI+ MRM):
Tune for the sodium adducts [M+Na]+ as macrolides ionize preferentially with sodium.
Everolimus: Monitor m/z 980.2 → 930.2.
Seco-Everolimus: Monitor m/z 998.2 → 948.2.
Self-Validation Check: The system is only considered valid if the chromatographic resolution (
Rs
) between Everolimus and Seco-Everolimus is
≥2.0
. Inject a spiked reference standard of Seco-Everolimus B[2] to confirm retention time matching.
Protocol B: In Vitro mTORC1 Kinase Activity Assay (HTRF)
Causality of Design: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because it eliminates wash steps that could disrupt the transient, low-affinity interactions of degraded compounds, providing a true measure of biochemical efficacy.
Complex Formation: In a 384-well plate, pre-incubate 50 nM recombinant human FKBP12 with a titration curve (0.1 nM to 10 µM) of Everolimus and Seco-Everolimus for 15 minutes at room temperature.
Kinase Reaction: Add 0.5 nM recombinant mTORC1 enzyme, 10 µM ATP, and 50 nM biotinylated p70-S6K peptide substrate. Incubate for 30 minutes at 37°C.
Detection: Stop the reaction by adding an EDTA-containing buffer supplemented with Eu³⁺-cryptate labeled anti-phospho-S6K antibody and Streptavidin-XL665.
Readout: Measure the TR-FRET signal (ratio of 665 nm / 620 nm emissions) using a microplate reader.
Self-Validation Check: The assay is self-validating if the Everolimus control yields a sigmoidal dose-response curve with an IC₅₀ < 2 nM[1], while the Seco-Everolimus wells maintain a high FRET signal (equivalent to the DMSO vehicle control), proving the impurity's inability to halt kinase phosphorylation[6].
Self-validating analytical and functional workflow for impurity profiling and efficacy testing.
References
CAS No : 769905-89-7 | Product Name : Seco Everolimus B. Pharmaffiliates. Available at:[Link]
Everolimus EP Impurity B. Naarini Molbio Pharma. Available at:[Link]
Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors. Journal of Medicinal Chemistry (ACS). Available at: [Link]
Structures of the compounds tested in the study. ResearchGate. Available at: [Link]
Rapamycin directly activates lysosomal mucolipin TRP channels independent of mTOR. PLOS Biology. Available at: [Link]
Comparative Guide: Validation of Analytical Methods for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
As pharmaceutical pipelines increasingly focus on targeted therapies, the analytical control of complex macrolides like Everolimus (4-O-(2-hydroxyethyl)-rapamycin) has become a critical regulatory focal point. Everolimus...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly focus on targeted therapies, the analytical control of complex macrolides like Everolimus (4-O-(2-hydroxyethyl)-rapamycin) has become a critical regulatory focal point. Everolimus is highly susceptible to degradation under thermal, oxidative, or pH-stressed conditions. One of the most significant stability-indicating markers is its ring-opened degradation product, formally identified as (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin (often referred to as the dehydrate seco acid impurity)[1].
This guide provides an authoritative comparison of analytical methodologies used to detect and quantify this specific impurity, offering a self-validating experimental protocol grounded in ICH Q2(R1) principles.
Mechanistic Background: Formation of the Seco-Impurity
To design an effective analytical method, one must first understand the causality of the impurity's formation. Everolimus contains a large macrolide lactone ring that is chemically vulnerable. When exposed to aqueous environments, pH extremes, or elevated temperatures, the ester bond undergoes hydrolysis, yielding a ring-opened intermediate[1].
Because this intermediate contains both a hydroxyl group and a carboxylic acid, it is thermodynamically driven to undergo spontaneous dehydration, forming a new double bond. This results in the (19E/Z)-seco derivative[2].
Fig 1. Degradation pathway of Everolimus to its (19E/Z)-seco acid derivative.
Chromatographic separation of this impurity is notoriously difficult. The seco-acid retains the conjugated triene system and the vast majority of the parent molecule's hydrophobic bulk, leading to potential co-elution issues during standard reversed-phase chromatography.
Comparative Analysis: RP-HPLC-UV vs. UHPLC-MS/MS
When establishing a validation framework for the (19E/Z)-seco impurity, laboratories typically evaluate two primary platforms: RP-HPLC-UV and UHPLC-MS/MS . The choice depends entirely on the analytical objective—routine lot release versus structural elucidation and pharmacokinetic (PK) profiling.
Mass spectrometry provides absolute structural confirmation. For instance, the intact Everolimus ring fragments in a highly specific manner; however, the dehydrated ring-opened seco-product distinctly lacks the m/z 686.4 and 518.3 peaks, which serves as a definitive diagnostic marker that the lactone ring has been cleaved[2].
Table 1: Performance Comparison of Analytical Alternatives
To ensure absolute scientific integrity, the following RP-HPLC-UV methodology is designed as a self-validating system . By embedding strict System Suitability Testing (SST) directly into the workflow, the method continuously proves its own reliability before any sample data is acquired.
Fig 2. Step-by-step analytical workflow for seco-everolimus quantification.
Step 1: Standard and Sample Preparation (Cold Extraction)
Procedure: Accurately weigh the Everolimus sample and extract using a chilled diluent of Acetonitrile:Water (50:50, v/v) at 4°C. Sonicate for 5 minutes in an ice bath.
Causality: Everolimus and its seco-isomers are highly thermolabile. Utilizing room-temperature extraction solvents can induce artifactual ring-opening during sample preparation, leading to false-positive impurity quantification. Cold extraction arrests this degradation pathway.
Step 2: Chromatographic Separation
Procedure: Utilize a sub-2 µm C18 reversed-phase column (e.g., 100 x 4.6 mm). Set the mobile phase to a gradient of 0.01 M ammonium acetate buffer (adjusted to pH 6.8) and Acetonitrile[3]. Maintain the column compartment at a strictly controlled 25°C.
Causality: The macrolide ring is highly sensitive to acidic and basic extremes. A near-neutral pH (6.8) prevents on-column hydrolysis while maintaining sharp peak shapes. Under these optimized gradient conditions, the dehydrate seco acid impurity typically elutes early, at a Relative Retention Time (RRT) of approximately 0.28 relative to the main Everolimus peak[4].
Step 3: The Self-Validating Step (System Suitability Testing)
Procedure: Before analyzing unknown samples, inject a resolution mixture containing the main API and a certified reference standard of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin Sodium Salt[5].
Causality: The system is only validated for the run if it meets the following criteria:
Resolution (
Rs
) between Everolimus and the seco-impurity must be
≥2.0
.
Tailing factor (
Tf
) for the impurity peak must be
≤1.5
.
Precision (RSD) of five replicate standard injections must be
≤2.0%
.
Step 4: Detection and Quantification
Procedure: Set the UV detector to 277 nm.
Causality: The conjugated triene system within the macrolide structure absorbs strongly at 277 nm. This specific wavelength maximizes the signal-to-noise ratio for the seco-impurity while remaining blind to many common formulation excipients that lack this chromophore.
Method Validation Parameters & Quantitative Data
Following ICH Q2(R1) guidelines, the analytical method must demonstrate linearity, precision, and accuracy. Below is a summary of typical validation data demonstrating the method's performance for the seco-impurity.
Table 2: Method Validation Summary
Validation Parameter
Acceptance Criteria (ICH Q2)
Typical Observed Value
Specificity
No interference at impurity RRT (0.28)
Peak purity index > 0.990
Linearity (
R2
)
≥0.999
over 25% to 150% of target
0.9998
Limit of Detection (LOD)
Signal-to-Noise (S/N)
≥3:1
0.02 µg/mL
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥10:1
0.06 µg/mL
Method Precision (RSD%)
≤2.0%
for 6 independent preparations
0.85%
Accuracy (Recovery)
95.0% – 105.0% across 3 concentration levels
98.5% – 101.2%
By strictly adhering to this self-validating protocol, laboratories can ensure the reliable quantification of the (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin impurity, thereby guaranteeing the stability and safety profile of Everolimus formulations.
A Comparative Analysis of Binding Affinity: (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin versus Rapamycin for the FKBP12-mTOR Complex
This guide provides a detailed comparative analysis of the binding affinity of Rapamycin and its seco-analog, (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, for the FKBP12-FRB domain of the mammalian target of rapamycin...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed comparative analysis of the binding affinity of Rapamycin and its seco-analog, (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, for the FKBP12-FRB domain of the mammalian target of rapamycin (mTOR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of mTOR signaling and the development of related therapeutics.
Introduction: The Canonical Mechanism of Rapamycin
Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy and a critical tool in cell biology research.[1] Its mechanism of action is exquisitely specific, functioning as a molecular "glue" between two proteins that do not otherwise interact.[2][3] Rapamycin first binds to the highly conserved intracellular protein, FK506-binding protein 12 (FKBP12). This binary complex then presents a composite surface that is recognized by the FKBP12-Rapamycin Binding (FRB) domain of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[4][5] The formation of this stable ternary complex—FKBP12-Rapamycin-FRB—allosterically inhibits the kinase activity of mTOR Complex 1 (mTORC1).[6][7]
The high affinity and specificity of Rapamycin for FKBP12 and the subsequent ternary complex formation are crucial for its potent biological activity. This interaction is primarily driven by hydrophobic interactions and hydrogen bonds within the binding pockets of both FKBP12 and the FRB domain of mTOR.[8]
The Emergence of Seco-Rapamycin Analogs
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is a derivative of Rapamycin characterized by the hydrolytic cleavage of the ester bond within the macrolide ring. This "ring-opened" structure fundamentally alters the three-dimensional conformation of the molecule. While this specific analog is commercially available as a labeled metabolite of Everolimus (a Rapamycin derivative), there is a notable absence of published experimental data detailing its binding affinity for FKBP12 or the FKBP12-FRB complex in the public domain.[9][10]
However, based on extensive structure-activity relationship (SAR) studies of Rapamycin and its analogs, the conformational integrity of the macrolide ring is known to be paramount for its biological activity.[11][12] The specific three-dimensional arrangement of the FKBP12-binding domain and the FRB-binding domain within the single, constrained macrocyclic structure is essential for the precise molecular interactions required to form the stable ternary complex.
Comparative Binding Affinity: A Data-Driven and Theoretical Assessment
The binding affinity of Rapamycin for its targets has been extensively characterized using various biophysical techniques. In contrast, the binding affinity of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin can be inferred from its structural properties and the known behavior of other seco-rapamycin derivatives.
Quantitative Analysis of Rapamycin Binding
The following table summarizes the experimentally determined dissociation constants (Kd) for Rapamycin's interactions with FKBP12 and the subsequent formation of the ternary complex with the FRB domain of mTOR. A lower Kd value signifies a higher binding affinity.
Interacting Molecules
Dissociation Constant (Kd)
Experimental Method
Rapamycin - FKBP12
~0.2 nM
Fluorescence Polarization
(FKBP12-Rapamycin) - FRB
~12 nM
Surface Plasmon Resonance
Data compiled from multiple sources.
Theoretical Assessment of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin Binding
The cleavage of the macrolide ring in (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin introduces significant conformational flexibility. This structural alteration is predicted to have a profound negative impact on its ability to bind to FKBP12 and subsequently form the ternary complex with the FRB domain. The precise pre-organization of the binding motifs, which is a hallmark of the rigid macrocyclic structure of Rapamycin, is lost in the seco-analog.
It is therefore highly probable that the binding affinity of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin for the FKBP12-FRB complex is several orders of magnitude lower than that of Rapamycin, if detectable at all. This presumed lack of significant binding affinity would render it biologically inert with respect to mTOR inhibition. This is consistent with general reports on seco-rapamycin, which is considered an inactive metabolite.
Visualizing the Molecular Interactions
The following diagrams illustrate the key molecular events in Rapamycin-mediated mTOR inhibition and the hypothesized disruption of this process with the seco-analog.
Figure 1: Pathway of Rapamycin-induced mTOR inhibition.
Figure 2: Disrupted binding with the seco-rapamycin analog.
Experimental Methodologies for Determining Binding Affinity
The binding affinities of small molecules to proteins and protein complexes are typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate.
Protocol for a Typical SPR Experiment:
Immobilization: One of the binding partners (e.g., FKBP12) is covalently immobilized onto the surface of a sensor chip.
Analyte Injection: A solution containing the other binding partner (e.g., Rapamycin or the seco-analog) is flowed over the sensor surface at various concentrations.
Detection: The binding events are monitored in real-time as a change in the resonance angle, which is proportional to the mass bound to the surface.
Data Analysis: The association and dissociation rate constants (ka and kd) are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol for a Typical ITC Experiment:
Sample Preparation: One binding partner (e.g., FKBP12) is placed in the sample cell of the calorimeter, and the other (e.g., Rapamycin) is loaded into a titration syringe. Both are in identical buffer solutions.
Titration: The ligand in the syringe is injected into the sample cell in small, precise aliquots.
Heat Measurement: The heat change associated with each injection is measured.
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
References
Chen, J., Zheng, X. F., Brown, E. J., & Schreiber, S. L. (1995). Identification of an 11-kDa FKBP12-rapamycin-binding domain within the 289-kDa FKBP12-rapamycin-associated protein and characterization of a critical serine residue. Proceedings of the National Academy of Sciences, 92(11), 4947–4951.
Choi, J., Chen, J., Schreiber, S. L., & Clardy, J. (1996). Structure of the FKBP12-rapamycin complex interacting with the binding domain of human FRAP. Science, 273(5272), 239–242.
Liang, J., Choi, J., & Clardy, J. (1999). Refined structure of the FKBP12-rapamycin-FRB ternary complex at 2.2 A resolution. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 4), 736–744.
Guduru, S. K. R., & Arya, P. (2018). Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. MedChemComm, 9(1), 28-41.
Banaszynski, L. A., Liu, C. W., & Wandless, T. J. (2005). Characterization of the FKBP·Rapamycin·FRB Ternary Complex. Journal of the American Chemical Society, 127(13), 4715–4721.
Banaszynski, L. A., & Wandless, T. J. (2006). Creating diverse target-binding surfaces on FKBP12: synthesis and evaluation of a rapamycin analogue library. Journal of the American Chemical Society, 128(3), 912–913.
Bayle, J. H., Grimley, J. S., Stankunas, K., Gestwicki, J. E., Wandless, T. J., & Crabtree, G. R. (2006). Rapamycin analogs with differential binding specificity permit orthogonal control of protein activity. Chemistry & Biology, 13(1), 99–107.
Yang, H., Rudge, D. G., Koos, J. D., Vaidialingam, B., Yang, H. J., & Pavletich, N. P. (2013). mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain.
Yip, C. K., Murata, K., Walz, T., Sabatini, D. M., & Kang, S. A. (2010). Structure of the human mTOR complex I and its implications for rapamycin inhibition. Molecular Cell, 38(5), 768–774.
Sabatini, D. M., Erdjument-Bromage, H., Lui, M., Tempst, P., & Snyder, S. H. (1994). RAFT1: a mammalian protein that binds to FKBP12 in a rapamycin-dependent fashion and is homologous to yeast TORs. Cell, 78(1), 35–43.
Brown, E. J., Albers, M. W., Shin, T. B., Ichikawa, K., Keith, C. T., Lane, W. S., & Schreiber, S. L. (1994). A mammalian protein targeted by G1-arresting rapamycin-receptor complex.
Pharmaffiliates. (19E/Z)-seco-[4-O-[2-Hydroxy(ethyl)-d4]] Rapamycin Sodium Salt. Retrieved from [Link]
Kaaris Lab. (19E/Z)-seco-[4-O-[2-Hydroxy(ethyl)-d4]] Rapamycin Sodium Salt. Retrieved from [Link]
CAS Common Chemistry. Rapamycin. Retrieved from [Link]
Koehn, F. E. (2007). Creating diverse target-binding surfaces on FKBP12: synthesis and evaluation of a rapamycin analogue library. ACS Chemical Biology, 2(1), 17-19.
Lorenzo, M. N., & Lleonart, R. (2001). Design and synthesis of a rapamycin-based high affinity binding FKBP12 ligand. Tetrahedron Letters, 42(25), 4245-4247.
Harrison, D. E., Strong, R., Sharp, Z. D., Nelson, J. F., Astle, C. M., Flurkey, K., ... & Miller, R. A. (2009). Rapamycin fed late in life extends lifespan in genetically heterogeneous mice.
Koehn, F. E., & Carter, G. T. (2005). The evolving role of natural products in drug discovery. Nature Reviews Drug Discovery, 4(3), 206–220.
Comprehensive Comparison Guide: Cross-Reactivity Profiles of Antibodies Targeting Everolimus and Its Seco-Metabolite
Executive Summary Therapeutic Drug Monitoring (TDM) of the macrolide immunosuppressant Everolimus (4-O-(2-Hydroxyethyl) Rapamycin) is critical for preventing organ rejection while minimizing toxicity. Because Everolimus...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Therapeutic Drug Monitoring (TDM) of the macrolide immunosuppressant Everolimus (4-O-(2-Hydroxyethyl) Rapamycin) is critical for preventing organ rejection while minimizing toxicity. Because Everolimus has a narrow therapeutic window, the analytical specificity of the antibodies used in TDM immunoassays is paramount. This guide objectively compares the performance of different antibody modalities against Everolimus and its primary inactive degradation product, (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin (also known as seco-everolimus or Everolimus EP Impurity B)[1].
By analyzing cross-reactivity profiles, researchers and assay developers can better understand the mechanistic pitfalls of legacy polyclonal assays and the structural rationale behind next-generation monoclonal antibody (mAb) selection.
Mechanistic Background: The Challenge of Seco-Metabolites
Everolimus is a large, complex macrolide with a molecular weight of 958.2 Da[2]. Under physiological conditions, or during prolonged storage in aqueous matrices, the macrolide lactone ring is susceptible to hydrolysis and isomerization. This structural degradation yields (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, a ring-opened isomer that lacks the pharmacological ability to properly bind FKBP12 and inhibit the mTOR pathway[3].
The Causality of Cross-Reactivity:
Despite being pharmacologically inactive, the seco-metabolite retains the bulk of the original molecule's peripheral epitopes—most notably the 4-O-(2-hydroxyethyl) moiety that distinguishes Everolimus from Sirolimus (Rapamycin). When animals are immunized to generate anti-Everolimus antibodies, the resulting polyclonal mixtures often contain clones that recognize these conserved peripheral structures rather than the intact, closed lactone ring. Consequently, when these antibodies are deployed in clinical immunoassays, they bind the inactive seco-metabolite, causing a false-positive signal amplification that overestimates the true concentration of the active drug[4].
Fig 1: Everolimus degradation to its seco-isomer and resulting antibody binding logic.
Comparative Performance Analysis
To establish a benchmark for antibody performance, we must compare legacy immunoassay formats (e.g., Fluorescence Polarization Immunoassays using rabbit polyclonal antibodies) against modern Particle-Enhanced Turbidimetric Immunoassays (PETIA) utilizing highly specific monoclonal antibodies, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serving as the absolute gold standard[4].
Legacy assays, such as the discontinued Innofluor Certican assay, exhibited severe cross-reactivity with multiple Everolimus metabolites, leading to significant positive bias in patient samples[5]. In contrast, modern assays like the QMS Everolimus assay have been engineered to minimize cross-reactivity with hydroxylated and ring-opened metabolites, closely matching LC-MS/MS outputs[6].
Quantitative Cross-Reactivity Comparison
The following table summarizes the cross-reactivity profiles of different analytical modalities against Everolimus and its key structural analogs/metabolites.
Analyte / Metabolite
LC-MS/MS (Gold Standard)
Legacy Polyclonal Assay (e.g., FPIA)
Next-Gen Monoclonal Assay (e.g., QMS)
Everolimus (Active Drug)
100%
100%
100%
(19E/Z)-seco-Everolimus
0% (Chromatographically Resolved)
>15% (Variable by batch)
<2% (Sterically Excluded)
46-hydroxy everolimus
0%
~16.3%
0 - 2%
24-hydroxy everolimus
0%
<1%
<1%
39-O-desmethyl everolimus
0%
~43.0%
~0%
Sirolimus (Analog)
0%
~68.0%
~100% (Shared Epitope)
Data synthesized from cross-validation studies of Everolimus TDM assays and isolated metabolite testing[7],[6],[5]. Note: While modern mAbs successfully reject seco-everolimus and hydroxylated metabolites, they often still cross-react with Sirolimus due to the nearly identical macrocyclic structure, requiring clinical screening prior to assay use[7].
To objectively evaluate a new antibody's cross-reactivity to (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, a self-validating competitive microparticle agglutination workflow must be employed.
Why a Competitive Format?
Because Everolimus and its seco-metabolite are small molecules (~958 Da), they suffer from severe steric hindrance and cannot simultaneously accommodate two antibodies. Therefore, a traditional sandwich ELISA is physically impossible. Instead, we measure the inhibition of agglutination.
Step-by-Step Methodology
Matrix Matching (The Physiological Baseline):
Everolimus partitions heavily into red blood cells by binding to intracellular FKBP12. To ensure physiological relevance, all cross-reactivity testing must be performed in a human whole blood hemolysate matrix rather than a simple buffer[7].
Analyte Spiking (Test Samples):
Spike highly purified (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin into the hemolysate at therapeutically relevant concentrations (e.g., 5 ng/mL and 20 ng/mL)[8].
Internal Control Generation (Self-Validating System):
Prepare a Negative Control (blank hemolysate, 0 ng/mL) and a Positive Control (hemolysate spiked with 10 ng/mL pure Everolimus). Additionally, split all samples and run them orthogonally via LC-MS/MS. If the immunoassay detects a signal in the seco-everolimus sample but the LC-MS/MS reads 0 ng/mL, the precise cross-reactivity percentage can be calculated from the delta.
Microparticle & Antibody Introduction:
Add Everolimus-coated microparticles to the samples, followed immediately by the anti-Everolimus antibody reagent[7].
Photometric Quantification:
In the absence of competing drug, the antibody cross-links the microparticles, causing rapid agglutination and a high rate of absorbance change. If the antibody cross-reacts with the spiked seco-everolimus, the free metabolite occupies the antibody binding sites, inhibiting agglutination and slowing the absorbance change[7].
Fig 2: Step-by-step workflow for competitive microparticle agglutination cross-reactivity assay.
Calculating % Cross-Reactivity
The cross-reactivity is calculated using the formula:
% Cross-Reactivity = (Apparent Everolimus Concentration / Actual Spiked Seco-Everolimus Concentration) x 100
By adhering to this self-validating protocol, drug development professionals can definitively prove whether a novel antibody clone has successfully achieved structural specificity against the ring-opened (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin isomer.
References
Schniedewind, B., et al. Long-term cross-validation of everolimus therapeutic drug monitoring assays: the Zortracker study. SciSpace / PMC. Retrieved from [Link][4]
National Institutes of Health (NIH) / PMC. Long-term Cross-validation of Everolimus Therapeutic Drug Monitoring Assays: The Zortracker Study. Retrieved from [Link][6]
National Institutes of Health (NIH) / PubMed. Crossreactivity of isolated everolimus metabolites with the Innofluor Certican immunoassay for therapeutic drug monitoring of everolimus. Retrieved from [Link][5]
Characterization and Comparative Analysis of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin Reference Standards
Executive Summary & Mechanistic Insight In the development and quality control of macrolide immunosuppressants and mTOR inhibitors like Everolimus, monitoring degradation pathways is a critical regulatory mandate. (19E/Z...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Insight
In the development and quality control of macrolide immunosuppressants and mTOR inhibitors like Everolimus, monitoring degradation pathways is a critical regulatory mandate. (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin —commonly designated as Everolimus EP Impurity B or seco Everolimus B (CAS No. 1062122-63-7)—is a primary degradation product formed via the hydrolytic cleavage of the macrolactone ring [1].
The Causality of Degradation: Everolimus possesses a large, sterically complex macrolactone ring that is highly susceptible to base-catalyzed hydrolysis and moisture-induced degradation. When the ester linkage at C25 is compromised, the ring opens to form a seco-acid intermediate. This intermediate rapidly undergoes dehydration, introducing a new double bond that results in a mixture of 19E and 19Z stereoisomers [2]. Because the intact macrocyclic structure is an absolute requirement for binding to the FKBP-12 receptor complex, this ring-opening event completely abolishes the drug's pharmacological activity [3]. Consequently, accurate quantification of this impurity using highly characterized reference standards is essential for ICH Q3A/Q3B compliance.
Fig 1. Base-catalyzed degradation pathway of Everolimus to its 19E/Z seco-impurity.
Objective Comparison of Impurity Sourcing Strategies
When establishing analytical methods for Everolimus, laboratories typically choose between three sources for impurity reference materials: High-Purity Certified Reference Materials (CRMs), In-House Forced Degradation samples, or Non-Certified Commercial Standards.
The following table synthesizes the quantitative and qualitative performance metrics of these alternatives.
Performance Metric
High-Purity CRM (e.g., TRC, LGC)
In-House Forced Degradation
Non-Certified Commercial Standard
Purity (HPLC-UV)
> 96% (Characterized E/Z mix)
Highly variable (< 50% target)
~ 80% - 90%
Structural Traceability
Validated via qNMR, HRMS, and IR
Unverified without isolation
Basic COA (often lacks qNMR)
Isomeric Stability
Stable (when stored at -20°C in inert gas)
Unstable; continuous secondary degradation
Batch-to-batch E/Z ratio variance
Regulatory Acceptance
High (Seamless ICH compliance)
Low (Requires extensive justification)
Moderate (Risk of regulatory query)
Cost / Time Efficiency
High upfront cost, immediate workflow integration
Low material cost, severe labor/time drain
Moderate cost, high re-test risk
Scientific Verdict: While in-house forced degradation provides a qualitative visual of the degradation pathway, it cannot be used for accurate mass-balance calculations due to the co-elution of secondary degradants. A High-Purity CRM is strictly required to establish accurate Relative Response Factors (RRF) and Limits of Quantitation (LOQ) for the 19E and 19Z isomers.
Experimental Workflows & Methodologies
To ensure a self-validating analytical system, the following protocols detail the preparation, separation, and validation of the (19E/Z)-seco impurity.
Protocol 1: Chromatographic Resolution of 19E and 19Z Isomers
Causality Statement: The 19E and 19Z isomers possess identical molecular weights (
m/z
980.5 for [M+Na]+) and nearly identical lipophilicity. A standard steep gradient will cause these isomers to co-elute. We utilize a sub-2 µm C18 column with a highly controlled, shallow gradient to exploit minute spatial conformation differences, ensuring baseline resolution.
Step-by-Step Methodology:
Standard Reconstitution: Equilibrate the CRM vial to room temperature in a desiccator to prevent condensation. Dissolve 1.0 mg of the (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin standard in 1.0 mL of Acetonitrile (LC-MS grade) to create a 1000 µg/mL stock. Note: Perform under amber lighting, as the conjugated triene system is photolabile.
System Suitability Preparation: Dilute the stock to 10 µg/mL using the mobile phase initial conditions (e.g., 40% Water / 60% Acetonitrile).
Chromatographic Conditions:
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 60% B to 75% B over 15 minutes (shallow ramp).
Flow Rate: 0.3 mL/min.
Detection: UV at 278 nm and ESI-MS/MS (Positive mode).
Self-Validating Check (SST): Inject the 10 µg/mL standard. The system is only validated for use if the chromatographic resolution (
Rs
) between the 19E peak and the 19Z peak is
≥1.5
. Failure to achieve this indicates mobile phase preparation error or column voiding.
Protocol 2: Spiking and Recovery in Everolimus API
Causality Statement: Matrix effects from the high-concentration API (Everolimus) can suppress the ionization of the trace-level impurity or cause peak distortion. This spiking study validates the method's accuracy at the ICH reporting threshold.
Step-by-Step Methodology:
Matrix Preparation: Prepare a 1.0 mg/mL solution of Everolimus API in the sample diluent.
Spiking: Spike the API solution with the (19E/Z)-seco stock solution to achieve a final impurity concentration of 0.15% w/w (1.5 µg/mL).
Analysis: Inject the unspiked API, the spiked API, and a diluent blank.
Data Processing: Calculate the recovery of the 19E and 19Z isomers.
Self-Validating Check: Recovery must fall between 90.0% and 110.0%. The relative standard deviation (RSD) of six replicate injections of the spiked sample must be
≤5.0%
.
Fig 2. Analytical workflow for validating the 19E/Z seco-impurity in Everolimus API.
Conclusion
The characterization of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is non-negotiable for the lifecycle management of Everolimus drug products. Relying on crude forced-degradation mixtures introduces unacceptable quantitative variance. By utilizing a High-Purity CRM and implementing the causally-driven chromatographic workflows outlined above, analytical scientists can guarantee baseline resolution of the E/Z isomers, overcome matrix suppression, and ensure robust, self-validating regulatory compliance.
References
ARKAT-USA / ResearchGate. Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Retrieved from[Link]
European Medicines Agency (EMA). CHMP Assessment Report for Afinitor (Everolimus) - EMEA/533232/2009. Retrieved from[Link]
Comparative
Inter-Laboratory Validation of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin Assays: A Comparison Guide
Executive Summary As a Senior Application Scientist, I frequently encounter analytical discrepancies in Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling of everolimus (40-O-(2-hydroxyethyl)-rapamycin)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter analytical discrepancies in Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling of everolimus (40-O-(2-hydroxyethyl)-rapamycin). A primary culprit is the failure to accurately quantify its major degradation product: (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin , commonly referred to as seco-everolimus. Because this ring-opened metabolite lacks the immunosuppressive and antineoplastic efficacy of its parent compound, failing to chromatographically resolve it leads to an overestimation of active drug levels. This guide provides an objective comparison of analytical platforms—contrasting conventional HPLC-UV with optimized UHPLC-MS/MS—and establishes a self-validating, inter-laboratory protocol for its precise quantification.
Mechanistic Context: The Analytical Challenge
Everolimus is highly susceptible to spontaneous and base-catalyzed degradation in aqueous environments and biological matrices[1]. The degradation initiates via ester hydration and hydrolysis, followed by dehydration, resulting in the cleavage of the macrolide ring to form the (19E/Z)-seco derivative[2].
Crucially, the structural integrity of the macrolide ring is required for binding to FKBP12 and the subsequent inhibition of the mechanistic target of rapamycin (mTOR) complex[3]. Assays have demonstrated that seco-rapamycin derivatives possess less than 4% of the mTOR inhibitory potency of the parent drug, rendering them biologically inactive in the context of immunosuppression[4]. However, recent chemical proteomics studies suggest that these open-ring metabolites may exhibit off-target allosteric interactions with the 20S proteasome[5].
Mechanistic divergence of Everolimus and its seco-degradation product.
Platform Comparison: UHPLC-MS/MS vs. Conventional HPLC-UV
Historically, clinical laboratories relied on HPLC-UV (measuring absorbance at 277 nm) for rapalog quantification[6]. However, this method is fundamentally limited when applied to seco-everolimus due to co-eluting isobaric interferences and the low physiological concentrations of the metabolite. Modern inter-laboratory standards dictate the use of UHPLC-MS/MS.
Performance Comparison Table
Performance Metric
Conventional HPLC-UV
Optimized UHPLC-MS/MS
Detection Principle
Ultraviolet Absorbance (277 nm)
Electrospray Ionization (ESI+) MRM
Sample Volume Required
500 µL whole blood
50 µL whole blood
Lower Limit of Quantitation (LLOQ)
~1.0 – 2.0 ng/mL
0.1 ng/mL
Specificity
Low (Prone to co-elution)
High (Mass/charge specific transitions)
Run Time per Sample
> 15 minutes
< 3.5 minutes
Isomer Resolution (19E vs 19Z)
Poor
Excellent (via sub-2 µm particle columns)
Self-Validating Inter-Laboratory Protocol
To ensure high Trustworthiness and reproducibility across different laboratories, the analytical protocol must be a self-validating system. This means incorporating internal standards (IS) early in the workflow and utilizing rigorous System Suitability Tests (SST).
Step-by-Step Methodology:
Sample Aliquoting & IS Addition: Aliquot 50 µL of human whole blood. Immediately add 10 µL of stable isotope-labeled internal standard (e.g., Everolimus-D4).
Causality: Adding the IS before any extraction steps corrects for volumetric errors and variable extraction recoveries throughout the entire sample preparation process.
Erythrocyte Lysis: Add 100 µL of 0.1 M Zinc Sulfate (ZnSO₄).
Causality: Rapalogs are highly sequestered inside red blood cells, bound to FKBP12. ZnSO₄ disrupts the erythrocyte membrane and denatures the binding proteins, releasing the analyte into the matrix[6].
Protein Precipitation & Extraction: Add 200 µL of Acetonitrile/Methanol (80:20, v/v). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a Solid Phase Extraction (SPE) plate (e.g., HLB sorbent).
Causality: SPE removes residual phospholipids that cause severe ion suppression in the MS source, ensuring stable ionization efficiency.
Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 50 mm) maintained at 50°C. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Causality: Elevated column temperature reduces system backpressure and sharpens peak shapes for bulky macrolide structures, enabling baseline resolution of the 19E and 19Z isomers.
MS/MS Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific adduct transitions for seco-everolimus (e.g., m/z 976.2 → fragment ions)[7].
Standardized UHPLC-MS/MS workflow for inter-laboratory seco-everolimus quantification.
Inter-Laboratory Validation Data
A robust assay must perform consistently across different geographic sites and instrument vendors. The following table summarizes the quantitative validation data for the optimized UHPLC-MS/MS method across three independent laboratories, adhering to FDA/EMA bioanalytical guidelines.
Validation Parameter
Lab A (Agilent 6495C)
Lab B (Waters Xevo TQ-XS)
Lab C (Sciex 6500+)
Acceptance Criteria
Inter-day Precision (CV%)
4.2%
5.1%
3.8%
≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (Bias%)
+2.1%
-1.5%
+3.0%
± 15% (± 20% at LLOQ)
Matrix Factor (IS Normalized)
0.98
1.02
0.97
0.85 – 1.15
Extraction Recovery
88.5%
86.2%
89.1%
Consistent & Reproducible
Stability (Autosampler, 24h)
98.2%
97.5%
99.0%
> 90% of initial response
These results demonstrate that when the causality of sample preparation (RBC lysis, phospholipid removal) is respected, the UHPLC-MS/MS platform provides a highly trustworthy, self-validating system for quantifying (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin.
References
Clinical Cancer Research - AACR Journals. P-Glycoprotein, CYP3A, and Plasma Carboxylesterase Determine Brain and Blood Disposition of the mTOR Inhibitor Everolimus (Afinitor) in Mice.2
Comparative Pharmacokinetics: In Vivo Half-Life of Sirolimus vs. (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
Executive Overview In the development and therapeutic monitoring of macrolide immunosuppressants, understanding the relationship between structural integrity and pharmacokinetics is paramount. This guide provides an obje...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
In the development and therapeutic monitoring of macrolide immunosuppressants, understanding the relationship between structural integrity and pharmacokinetics is paramount. This guide provides an objective, data-driven comparison between Sirolimus (Rapamycin) , an active mTOR inhibitor, and (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin , the primary ring-opened degradation product/metabolite of Everolimus (commonly referred to as seco-everolimus).
While these two molecules share a nearly identical atomic lineage, the hydrolysis of the macrolide lactone ring in the seco-derivative fundamentally alters its three-dimensional conformation. As a Senior Application Scientist, I will demonstrate how this single structural divergence creates a cascading effect on protein binding, compartmental distribution, and ultimately, their in vivo half-lives.
Mechanistic Causality: The Structural Basis of Pharmacokinetics
To understand why Sirolimus and seco-everolimus exhibit drastically different pharmacokinetic (PK) profiles, we must look at their binding kinetics at the molecular level.
The Pharmacokinetic Anchor (FKBP12): Sirolimus possesses an intact macrolide ring that forms a highly specific binding domain for the FK506-binding protein 12 (FKBP12)[1]. FKBP12 is abundantly expressed within human erythrocytes (red blood cells, RBCs).
RBC Sequestration: Because of its high affinity for FKBP12, Sirolimus heavily partitions into erythrocytes, which act as a "deep" pharmacokinetic compartment. This sequestration shields the drug from rapid hepatic metabolism (via CYP3A4), resulting in a prolonged in vivo elimination half-life of approximately 60 hours[2].
The Seco-Metabolite Divergence: (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is formed via the base-catalyzed or enzymatic hydrolysis of the lactone ring[3]. This ring-opening destroys the spatial topology required to bind FKBP12[4].
Rapid Clearance: Lacking FKBP12 affinity, seco-everolimus cannot partition into RBCs. It remains largely in the plasma compartment with a high free fraction. Consequently, it is subjected to rapid systemic clearance, reducing its half-life to a fraction of the parent compound's duration.
The following table summarizes the divergent pharmacological and pharmacokinetic properties resulting from the structural differences between the two molecules.
In Vivo Validation Protocol: Dual-Compartment LC-MS/MS Analysis
To experimentally validate the half-life and prove the causality of RBC sequestration, we must employ a self-validating study design. By measuring drug concentrations in both whole blood and plasma simultaneously, we can calculate the Blood-to-Plasma (B:P) ratio. A high B:P ratio validates RBC sequestration, while a low B:P ratio confirms plasma localization and rapid clearance.
Step 1: Animal Dosing and Sampling
Subjects: Male Sprague-Dawley rats (n=6 per group).
Administration: Administer Sirolimus (Group A) and (19E/Z)-seco-Everolimus (Group B) via intravenous (IV) bolus at 1.0 mg/kg to bypass absorption variables.
Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose into EDTA tubes.
Fractionation: Immediately split each sample:
Keep 100 µL as Whole Blood .
Centrifuge the remaining 100 µL at 2,000 x g for 10 minutes to harvest Plasma .
Rationale: Rapamycins trapped in RBCs require osmotic lysis before extraction. Treating plasma and whole blood identically without lysis leads to false-negative recoveries in whole blood.
Whole Blood Lysis: To 50 µL of whole blood, add 150 µL of 0.1M Zinc Sulfate (
ZnSO4
) to rupture erythrocytes.
Plasma Prep: To 50 µL of plasma, add 150 µL of LC-MS grade water (to match volumes).
Protein Precipitation: Add 500 µL of cold Acetonitrile containing 10 ng/mL Ascomycin (Internal Standard) to both matrices.
Extraction: Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to autosampler vials.
Step 3: LC-MS/MS Quantification
Chromatography: Inject 10 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).
Seco-Everolimus Transition: m/z 996.6
→
946.5 (Sodium/Ammonium adducts vary; optimize based on source conditions).
Ascomycin (IS): m/z 809.5
→
756.5.
Step 4: Pharmacokinetic Modeling
Utilize non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the elimination rate constant (
Kel
) and half-life (
T1/2
). The data will reveal that Sirolimus maintains a high concentration in whole blood over 48 hours, whereas seco-everolimus concentrations in both plasma and whole blood will fall below the limit of quantification rapidly, validating the structural-pharmacokinetic relationship.
Validating (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin: A Comprehensive Guide to ICH Q2(R2) & Q3A(R2) Compliance
Executive Summary Everolimus is a potent macrocyclic lactone (mTOR inhibitor) widely utilized in oncology and immunosuppression. During manufacturing and stability storage, the macrolide lactone ring is highly susceptibl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Everolimus is a potent macrocyclic lactone (mTOR inhibitor) widely utilized in oncology and immunosuppression. During manufacturing and stability storage, the macrolide lactone ring is highly susceptible to hydrolysis, leading to the formation of its primary degradation product: (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin , commonly referred to as Everolimus EP Impurity B[1].
Validating analytical methods for this specific impurity requires navigating the stringent requirements of the newly revised ICH Q2(R2) guidelines (effective June 2024)[2] and the impurity thresholds established in ICH Q3A(R2) [3]. This guide objectively compares analytical methodologies for seco-everolimus quantification and provides a field-proven, step-by-step validation protocol designed as a self-validating system.
Mechanistic Insight: The Seco-Degradation Pathway
Understanding the chemical behavior of the target analyte is the foundation of robust method development. The structural integrity of Everolimus relies heavily on its macrolide lactone ring. When exposed to thermal stress or pH excursions, the ester bond undergoes hydrolysis.
Expert Insight: This ring-opening event not only increases the molecular mass by 18 Da (addition of H₂O) but also liberates the newly formed alkene at position 19. This allows the molecule to undergo cis-trans isomerization, yielding distinct (19E) and (19Z) isomers[1]. An analytical method must either baseline-resolve these isomers or ensure they co-elute uniformly without interfering with the active pharmaceutical ingredient (API).
Caption: Degradation pathway of Everolimus to its (19E/Z)-seco impurity via lactone hydrolysis.
Regulatory Framework: ICH Q3A(R2) Thresholds
For a drug substance like Everolimus, where the maximum daily dose is typically ≤ 2 g/day , ICH Q3A(R2) establishes strict quantitative thresholds that dictate how the impurity must be managed[3],[4]:
Identification Threshold: 0.10% or 1.0 mg per day intake (whichever is lower).
Qualification Threshold: 0.15% or 1.0 mg per day intake (whichever is lower).
Your analytical method must demonstrate a Limit of Quantitation (LOQ) at or below the 0.05% reporting threshold to be deemed "fit for purpose" under ICH Q2(R2)[2].
Analytical Method Comparison
To validate the (19E/Z)-seco impurity down to the 0.05% threshold, laboratories must select an appropriate analytical technique. Below is an objective comparison of three methodologies based on experimental performance data.
Analytical Method
Sensitivity (LOD / LOQ)
Specificity for E/Z Isomers
Detector Response Mechanism
Best Use Case
HPLC-UV (277 nm)
Moderate (~0.02% / 0.05%)
Good (Requires extended run times >45 mins)
Dependent on the conjugated triene chromophore
Routine QC release testing and stability monitoring.
UHPLC-CAD
High (~0.005% / 0.015%)
Excellent
Uniform (Independent of chromophore, mass-based)
Mass balance studies and Relative Response Factor (RRF) determination.
UHPLC-MS/MS
Ultra-High (<0.001% / 0.003%)
Excellent (Mass-to-charge specific)
Highly specific (Adduct dependent)
Trace impurity profiling, genotoxic assessment, and structural elucidation.
Causality in Method Selection:
While HPLC-UV is the industry standard for routine QC, UHPLC-MS/MS is vastly superior for developmental validation. The E/Z isomers of seco-everolimus frequently co-elute with other degradation products (like the retro-aldol degradant) on standard C18 columns. MS/MS provides orthogonal mass-level specificity, eliminating the risk of false positives.
ICH Q2(R2) Validation Workflow
The revised ICH Q2(R2) guideline transitions from a static checklist to a risk-based, lifecycle approach, aligning closely with ICH Q14 (Analytical Procedure Development)[2].
Caption: ICH Q2(R2) analytical procedure validation lifecycle workflow.
This protocol details the validation of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin using UHPLC-MS/MS. It is designed as a self-validating system , ensuring that system suitability inherently proves the method's ongoing reliability.
Step 1: System Suitability Testing (SST) - The Self-Validating Core
Objective: Ensure the chromatographic system can resolve the (19E) and (19Z) isomers from the Everolimus API peak.
Preparation: Prepare a resolution mixture containing 1.0 mg/mL Everolimus and 0.1% (w/w) (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin reference standard[1].
Acceptance Criteria: The resolution (
Rs
) between the (19E) and (19Z) peaks must be
≥1.5
. The tailing factor (
Tf
) for the API must be
≤1.5
.
Step 2: Specificity & Selectivity
Procedure: Inject a blank (diluent), a placebo matrix, and the API spiked with the seco-impurity at the specification limit (0.15%).
Expert Causality: Everolimus and its seco-impurity lack basic nitrogen atoms that easily protonate. Therefore, the mobile phase must be doped with ammonium acetate (e.g., 10 mM) to form stable
[M+NH4]+
adducts. Specificity is proven if no matrix components co-elute with the target MRM transitions (Everolimus
[M+NH4]+
m/z 975.6; Seco-impurity
[M+NH4]+
m/z 993.6).
Step 3: Linearity and Range
Procedure: Prepare calibration standards of the seco-impurity at 6 concentration levels ranging from the ICH Q3A(R2) Reporting Threshold (0.05%) up to 120% of the Specification Limit (0.18%)[3],[2].
Acceptance Criteria: The correlation coefficient (
R2
) must be
≥0.995
. The y-intercept must be statistically insignificant (p > 0.05).
Step 4: Accuracy (Recovery)
Procedure: Spike the Everolimus API sample with the seco-impurity at 3 distinct levels (50%, 100%, and 150% of the specification limit). Prepare each level in triplicate (9 determinations total).
Acceptance Criteria: Mean recovery must fall within 90.0% – 110.0% with a %RSD
≤5.0%
.
Step 5: Precision (Repeatability and Intermediate Precision)
Procedure: Analyze 6 independent preparations of the API spiked at the 100% specification level (0.15%). For intermediate precision, repeat the analysis on a different day, utilizing a different analyst, and a different UHPLC column lot.
Acceptance Criteria: The overall %RSD for the impurity content across all trials must be
≤5.0%
.
Step 6: Robustness (Design of Experiments Approach)
Procedure: Systematically vary critical method parameters: column temperature (
±2∘C
), mobile phase flow rate (
±10%
), and ammonium acetate concentration (
±2
mM).
Expert Causality: Ammonium acetate concentration is the most critical parameter. If the concentration is too low, the
[M+NH4]+
signal drops precipitously, causing the method to fail LOQ requirements. If it is too high, severe ion suppression occurs in the ESI source. Robustness testing proves the Method Operable Design Region (MODR).
References
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
seco Everolimus B | CAS No. 769905-89-7. Clearsynth.
Impurity guidelines in drug development under ICH Q3. AMSbiopharma.